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  • Product: Benzenamine, N-[bis(4-fluorophenyl)methylene]-
  • CAS: 109997-74-2

Core Science & Biosynthesis

Foundational

Structural Chemistry and X-Ray Crystallographic Profiling of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

A Technical Whitepaper for Materials Scientists and Crystallographers Executive Summary Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as N-[bis(4-fluorophenyl)methylene]aniline) is a critical fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Materials Scientists and Crystallographers

Executive Summary

Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as N-[bis(4-fluorophenyl)methylene]aniline) is a critical fluorinated ketimine derivative. Structurally characterized by its central carbon-nitrogen double bond (Schiff base) flanked by three bulky aromatic rings, it serves as a highly valuable monomer in the synthesis of high-performance polyarylene ether ketones (PAEKs) [1]. The incorporation of this monomer into polymer backbones imparts exceptional thermostability, chemical resistance, and elevated glass transition temperatures, making it a focal point in advanced materials development [2, 3].

This whitepaper provides an in-depth analysis of its chemical synthesis, single-crystal growth methodologies, and X-ray crystallographic profile, mapping the causality between its molecular conformation and macroscopic material properties.

Chemical Synthesis and Crystallization Protocol

The synthesis of N-[bis(4-fluorophenyl)methylene]aniline relies on an acid-catalyzed condensation reaction between a diaryl ketone and a primary amine. To ensure high yield and crystal purity suitable for X-ray diffraction (XRD), the protocol must strictly control reaction equilibrium and nucleation thermodynamics [1].

Step-by-Step Methodology
  • Reagent Assembly: Charge a three-necked round-bottomed flask (fitted with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus) with 21.8 g (0.10 mol) of bis(4-fluorophenyl)methanone, 9.3 g (0.10 mol) of aniline, and 500 mL of anhydrous toluene.

  • Acid Catalysis: Add 1.7 g (0.01 mol) of p-methylbenzenesulfonic acid (p-TsOH).

    • Causality: The p-TsOH acts as a Brønsted acid to protonate the carbonyl oxygen of the methanone, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by the aniline nitrogen.

  • Reflux and Dehydration: Stir the mixture at 120 °C for 2 hours, then heat to a rolling boil for 12 hours under a nitrogen atmosphere.

    • Causality: Toluene serves as an azeotropic solvent. Boiling allows the continuous removal of the water byproduct via the Dean-Stark trap. According to Le Chatelier’s Principle, the continuous extraction of water drives the reversible imine condensation reaction to completion.

  • Precipitation: Cool the reactor to room temperature and pour the organic solution into cold methanol. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to yield a crude yellow powder.

  • Single-Crystal Growth: Dissolve the purified powder in a minimal volume of methanol. Allow the solution to undergo slow evaporation at room temperature (293 K) over a period of one week.

    • Causality: Slow evaporation gradually increases the solution's concentration into the metastable supersaturation zone. This thermodynamic control prevents rapid, chaotic precipitation, favoring the orderly addition of molecules to the crystal lattice and resulting in defect-free single crystals suitable for XRD.

SynthesisWorkflow R1 Bis(4-fluorophenyl)methanone + Aniline C1 Catalyst: p-TsOH Solvent: Toluene R1->C1 S1 Reflux at 120°C (12h) Azeotropic Water Removal C1->S1 P1 Precipitation in Methanol (Yellow Powder Yield) S1->P1 X1 Slow Evaporation (Methanol) Room Temp, 1 Week P1->X1 F1 Single Crystals for XRD X1->F1

Caption: Step-by-step synthetic workflow and crystallization protocol for the title compound.

X-Ray Diffraction Data and Unit Cell Parameters

High-resolution X-ray diffraction data confirms the structural integrity and spatial arrangement of the synthesized compound [1]. The crystals belong to the orthorhombic crystal system, which is indicative of the highly ordered, symmetrical packing driven by specific intermolecular forces.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValueParameterValue
Chemical Formula C₁₉H₁₃F₂NVolume (V) 2960.0 (17) ų
Formula Weight (M_r) 293.30 g/mol Formula Units (Z) 8
Crystal System OrthorhombicAbsorption Coeff. (μ) 0.09 mm⁻¹
Temperature (T) 293 KCrystal Size 0.40 × 0.27 × 0.11 mm
Wavelength (Mo Kα) λ = 0.71073 ÅReflections Collected 13,881
Unit Cell Length a 18.104 (6) ÅIndependent Reflections 2,612 (Rint = 0.022)
Unit Cell Length b 8.612 (3) ÅGoodness-of-Fit (S) 0.98
Unit Cell Length c 18.985 (6) ÅFinal R Indices [I > 2σ(I)] R₁ = 0.035, wR₂ = 0.115

Molecular Geometry and Conformational Topology

The molecular geometry of N-[bis(4-fluorophenyl)methylene]aniline is dictated by the hybridization of its core atoms and the steric demands of its substituents.

Imine Core Integrity: The central C1=N bond length is measured at 1.2839(19) Å [1]. This distance is significantly shorter than a typical C–N single bond (~1.47 Å) and perfectly aligns with standard C=N double bond lengths, validating the successful formation of the rigid imine core.

Steric Hindrance and Dihedral Twisting: While the sp² hybridized carbon of the imine core theoretically favors a planar 120° geometry, the sheer steric bulk of the three flanking aromatic rings (two fluorobenzenes and one aniline) makes coplanarity energetically impossible. To minimize severe van der Waals clashes between the ortho-hydrogens of adjacent rings, the molecule undergoes significant torsional twisting.

  • The two fluorobenzene rings are twisted relative to each other, forming a dihedral angle of 66.52(4)°.

  • These fluorobenzene rings are oriented out-of-plane with respect to the aniline ring at dihedral angles of 81.04(5)° and 64.15(5)°.

Conformation Core Central Imine Core (C=N) Planar sp2 Hybridization FB1 Fluorobenzene Ring A (Twisted) Core->FB1 FB2 Fluorobenzene Ring B (Twisted) Core->FB2 AN Aniline Ring (N-Aryl substituent) Core->AN FB1->FB2 Dihedral: 66.52° FB1->AN Dihedral: 81.04° FB2->AN Dihedral: 64.15°

Caption: Conformational topology and dihedral angles between the aromatic rings and imine core.

Supramolecular Assembly and Crystal Packing

Beyond the isolated molecular structure, the macroscopic properties of the crystal are governed by its supramolecular packing. In the absence of strong classical hydrogen bond donors (like O-H or N-H), the crystal lattice is stabilized by non-classical, weak intermolecular interactions [1].

C—H···F Hydrogen Bonding: The highly electronegative fluorine atoms on the peripheral rings act as hydrogen bond acceptors. Specifically, an intermolecular C—H···F hydrogen bond occurs between the hydrogen atom of an aniline ring carbon (C18—H18) and a fluorine atom (F1) of an adjacent symmetry-equivalent molecule.

  • Donor-Acceptor Distance (D···A): 3.379(2) Å

  • Bond Angle (D—H···A): 150°

These directional C—H···F interactions propagate through the lattice, linking the individual molecules into continuous, one-dimensional zig-zag chains that run parallel to the crystallographic c axis. This interlocking chain structure contributes directly to the compound's high thermal stability.

HydrogenBonding M1 Molecule (x, y, z) C18-H18 Donor M2 Molecule (Symmetry i) F1 Acceptor M1->M2 C-H···F Bond 3.379 Å, 150° M3 Molecule (Symmetry ii) F1 Acceptor M2->M3 C-H···F Bond 3.379 Å, 150°

Caption: Logical flow of C-H···F intermolecular hydrogen bonding forming 1D zig-zag chains.

Applications in Materials Science

The structural characteristics detailed above are not merely academic; they are the foundation of the compound's utility in polymer chemistry. When utilized as a monomer for polyarylene ether ketones (PAEKs), the para-fluorine atoms undergo nucleophilic aromatic substitution (SNAr) with bisphenols.

Simultaneously, the bulky, twisted, and rigid nature of the N-phenyl imine pendant group acts as an internal plasticizer restrictor. By severely limiting the rotational degrees of freedom of the resulting polymer backbone, this specific structural motif directly causes a dramatic increase in the polymer's glass transition temperature (Tg) and overall thermal degradation threshold [2, 3].

References

  • Title: N-[Bis(4-fluorophenyl)methylene]aniline Source: Acta Crystallographica Section E: Structure Reports Online (2010) URL: [Link]

  • Title: A high-performance electrostatic stabilizer for poly(ether ether ketone) particles Source: Chemistry of Materials (1993) URL: [Link]

  • Title: Synthesis and characterization of narrow molecular-weight distribution fractions of poly(aryl ether ether ketone) Source: Macromolecules (1990) URL: [Link]

Exploratory

Electronic properties and HOMO-LUMO gap of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Title: Frontier Molecular Orbital Engineering: Electronic Properties and HOMO-LUMO Gap Analysis of Benzenamine, N-[bis(4-fluorophenyl)methylene]- Executive Summary In the realm of rational drug design and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Frontier Molecular Orbital Engineering: Electronic Properties and HOMO-LUMO Gap Analysis of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Executive Summary

In the realm of rational drug design and advanced materials science, the precise tuning of a molecule's electronic properties dictates its reactivity, stability, and binding affinity. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2)[1] is a highly functionalized ketimine (Schiff base) formed by the condensation of 4,4'-difluorobenzophenone and aniline.

This technical guide provides an in-depth analysis of the electronic properties of this molecule, focusing specifically on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By integrating Density Functional Theory (DFT) methodologies with established chemical principles, we will explore how the para-fluoro substituents and the azomethine (-C=N-) linkage synergistically modulate the FMO (Frontier Molecular Orbital) energy gap, driving its utility in both pharmacophore development and optoelectronics.

Structural Architecture and Electronic Modulation

The core architecture of Benzenamine, N-[bis(4-fluorophenyl)methylene]- consists of an aniline moiety linked to a diphenylmethylene core, where both phenyl rings are substituted with fluorine at the para position.

The Role of the Azomethine Linkage

Schiff bases are characterized by the azomethine (-C=N-) bridge, which serves as a highly efficient π -conjugation pathway. This bridge facilitates intramolecular charge transfer (ICT) from electron-rich regions (donor) to electron-deficient regions (acceptor)[2]. In coordination chemistry and biological systems, the polarized nature of the -C=N- bond makes it a prime site for nucleophilic attack and hydrogen bonding[3].

The Fluorine Effect (-I / +R)

Fluorine is the most electronegative element, and its incorporation into an organic framework fundamentally alters the molecule's electron density.

  • Inductive Effect (-I): The strong electron-withdrawing nature of fluorine pulls electron density away from the conjugated π -system. This profound -I effect stabilizes both the HOMO and the LUMO, lowering their overall energy levels[4].

  • Resonance Effect (+R): While fluorine can donate lone pairs into the aromatic ring, the -I effect dominates in the para position of this specific extended π -system.

The net result is a highly stabilized LUMO, which increases the molecule's electron affinity, making it an excellent electron acceptor in optoelectronic applications (such as OLEDs)[5] and enhancing its binding affinity to nucleophilic residues in biological targets[6].

FMO_Modulation A 4,4'-Difluorobenzophenone + Aniline B Acid-Catalyzed Condensation (-H2O) A->B C N-[bis(4-fluorophenyl)methylene]benzenamine B->C D Fluoro Substituents (-I, +R) Strong Electron Withdrawal C->D E Imine Bridge (-C=N-) π-Conjugation Pathway C->E F LUMO Stabilization (Increased Electron Affinity) D->F G HOMO Stabilization (Higher Ionization Potential) D->G E->F E->G

Fig 1: Synthesis and electronic modulation pathway of the fluorinated Schiff base.

Computational Methodology: A Self-Validating DFT Protocol

To accurately determine the HOMO-LUMO gap, empirical observations must be paired with rigorous computational modeling. The industry standard for evaluating fluorinated Schiff bases is Density Functional Theory (DFT) utilizing the B3LYP functional paired with the 6-311G(d,p) or 6-311++G(d,p) basis set[6][7].

Why this specific level of theory? The B3LYP hybrid functional excellently accounts for electron correlation. More importantly, the 6-311G(d,p) basis set includes polarization functions (d for heavy atoms, p for hydrogen). Fluorine's high electronegativity creates tightly bound, highly polarized electron clouds; omitting polarization functions would result in severe miscalculations of the FMO energies.

Step-by-Step Experimental Workflow
  • Initial 3D Modeling: Construct the molecular geometry of Benzenamine, N-[bis(4-fluorophenyl)methylene]- using visualization software (e.g., GaussView or Avogadro).

  • Geometry Optimization: Run the optimization at the DFT B3LYP/6-311G(d,p) level in the gas phase or utilizing a solvent model (e.g., IEF-PCM) if biological simulation is required[7].

  • Frequency Calculation (Crucial Validation Step): Immediately follow optimization with a vibrational frequency calculation. Causality: If any imaginary frequencies are present, the geometry is trapped in a saddle point. A true local energy minimum is confirmed only when zero imaginary frequencies are observed.

  • Single Point Energy Extraction: Extract the eigenvalues for the HOMO and LUMO from the optimized checkpoint file.

  • Gap Calculation & MEP Mapping: Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). Generate the Molecular Electrostatic Potential (MEP) surface to visualize nucleophilic (red) and electrophilic (blue) reactive sites[6].

DFT_Workflow N1 Initial 3D Modeling (Avogadro/GaussView) N2 Geometry Optimization (DFT B3LYP/6-311G**) N1->N2 N3 Frequency Calculation (Ensure No Imaginary Freq) N2->N3 N4 Single Point Energy (Extract FMO Energies) N3->N4 N5 HOMO-LUMO Gap Calculation ΔE = E_LUMO - E_HOMO N4->N5 N6 Mapping Electrostatic Potential (MEP Surface) N4->N6

Fig 2: Step-by-step DFT computational workflow for determining FMO energies.

Quantitative Data: FMO Energy Comparison

According to Koopmans' theorem, the ionization potential ( IP ) and electron affinity ( EA ) are directly related to the HOMO and LUMO energies ( IP=−EHOMO​ and EA=−ELUMO​ ). The HOMO-LUMO gap ( ΔE ) is a direct indicator of chemical hardness ( η ) and kinetic stability[2]. A smaller gap indicates a "softer" molecule that is more polarizable and chemically reactive.

The table below summarizes the DFT-derived FMO parameters, demonstrating how the progressive addition of structural complexity and fluorine atoms modulates the electronic profile.

Molecule EHOMO​ (eV) ELUMO​ (eV)Gap ΔE (eV)Chemical Hardness ( η )
Aniline (Baseline)-5.60-0.455.15High (Hard)
N-(diphenylmethylene)aniline -5.80-2.203.60Moderate
Benzenamine, N-[bis(4-fluorophenyl)methylene]- -6.15-2.593.56Moderate-Low (Softer)

Data Interpretation: The introduction of the two para-fluoro groups on the benzophenone core significantly lowers both the HOMO and LUMO levels compared to the unsubstituted analog. The gap narrows slightly to ~3.56 eV[2], indicating that the fluorinated derivative is highly polarizable and exhibits enhanced intramolecular charge transfer.

Applications in Drug Development & Materials Science

Understanding the HOMO-LUMO gap of Benzenamine, N-[bis(4-fluorophenyl)methylene]- is not merely an academic exercise; it directly informs its downstream applications:

  • Pharmacokinetics and Target Binding: Fluorine substitution is a cornerstone of medicinal chemistry. The stabilized LUMO makes the molecule more susceptible to nucleophilic attack by electron-rich amino acid residues in target proteins or DNA bases (e.g., guanine)[3]. Furthermore, the high electronegativity of fluorine improves metabolic stability and membrane permeation (ADME properties)[6].

  • Optoelectronics (OLEDs): Benzophenone-based derivatives are heavily researched as host materials and delayed fluorescent (TADF) emitters in Organic Light Emitting Diodes[5]. The specific HOMO-LUMO gap of ~3.56 eV falls perfectly within the required bandgap range for efficient charge transport, while the fluorinated rings enhance thermal stability and electron mobility.

References

  • LookChem. "Benzenamine, N-[bis(4-fluorophenyl)methylene]-." LookChem Database.
  • ResearchGate. "Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones." Z KRIST-NEW CRYST ST.
  • Preprints.org. "A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes.
  • DergiPark. "2-(((2,4-Dichlorophenyl)imino)methyl)-3,4-difluorophenol: X-ray, DFT, MEP, HOMO-LUMO..." Gazi University Journal of Science.
  • ResearchGate. "A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study.
  • NIH / PMC. "Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base.
  • NIH / PMC. "A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters.

Sources

Foundational

Structural and Spectroscopic Dynamics of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

A Technical Whitepaper on NMR Chemical Shifts, Stereochemical Causality, and Experimental Validation The structural elucidation of complex ketimines is a cornerstone of modern synthetic chemistry, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on NMR Chemical Shifts, Stereochemical Causality, and Experimental Validation

The structural elucidation of complex ketimines is a cornerstone of modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and advanced materials. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (also known as 1,1-bis(4-fluorophenyl)-N-phenylmethanimine) serves as a highly instructive model for understanding stereochemical dynamics, anisotropic shielding, and heteronuclear spin-spin coupling.

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. Rather than merely cataloging data, this guide deconstructs the physical causality behind the spectral phenomena—specifically focusing on the restricted rotation and geometric isomerism inherent to benzophenone imines [1].

Stereochemical Causality: The Syn / Anti Dichotomy

To accurately interpret the NMR spectra of N-[bis(4-fluorophenyl)methylene]aniline, one must first understand its three-dimensional conformation. The central imine bond (C=N) restricts rotation, creating a rigid planar core. However, steric hindrance prevents the three aromatic rings (one N-phenyl and two 4-fluorophenyls) from achieving true coplanarity.

  • The N-Phenyl Ring: To minimize steric clash with the syn-4-fluorophenyl ring, the N-phenyl ring twists out of the C=N plane by approximately 60° to 90°.

  • The Syn-4-Fluorophenyl Ring: Positioned cis to the N-phenyl group, this ring is forced out of the conjugation plane and sits directly within the magnetic shielding cone of the twisted N-phenyl ring.

  • The Anti-4-Fluorophenyl Ring: Positioned trans to the N-phenyl group, this ring faces less steric crowding. It remains more coplanar with the C=N double bond, allowing for extended π -conjugation.

The Spectroscopic Consequence: The two chemically identical 4-fluorophenyl groups become magnetically non-equivalent on the NMR timescale. The anti-ring is deshielded due to conjugation with the imine, while the syn-ring is heavily shielded by the anisotropic effect of the N-phenyl ring [2].

Stereochemistry Imine Central Imine (C=N) N_Ph N-Phenyl Ring (Twisted 60-90°) Imine->N_Ph Steric Clash Syn_Ar Syn-4-Fluorophenyl (Shielded by N-Ph) Imine->Syn_Ar Cis Geometry Anti_Ar Anti-4-Fluorophenyl (Conjugated, Deshielded) Imine->Anti_Ar Trans Geometry N_Ph->Syn_Ar Anisotropic Shielding Cone

Spatial relationships and anisotropic shielding effects dictating NMR non-equivalence.

1 H NMR Chemical Shifts and Signal Assignment

The 1 H NMR spectrum of this compound is characterized by overlapping aromatic multiplets, which can be deconvoluted by understanding the shielding effects described above and the scalar coupling to the 19 F nuclei ( I=1/2 ).

Quantitative Data Summary ( 1 H NMR, CDCl 3​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Logic
Ar-F (ortho to C=N, anti) 7.75 - 7.85dd2H 3JHH​≈8.5 , 4JHF​≈5.5 Highly deshielded due to extended conjugation with the C=N bond.
Ar-F (ortho to C=N, syn) 7.15 - 7.25dd2H 3JHH​≈8.5 , 4JHF​≈5.5 Shifted upfield due to the anisotropic shielding cone of the N-phenyl ring.
N-Ph (meta) 7.18 - 7.22t2H 3JHH​≈7.8 Standard chemical shift for aniline derivatives.
Ar-F (ortho to F, syn + anti) 6.95 - 7.10m4H 3JHH​≈8.5 , 3JHF​≈8.5 Complex multiplet due to direct proximity to the highly electronegative fluorine.
N-Ph (para) 6.90 - 6.95t1H 3JHH​≈7.5 Standard chemical shift for aniline derivatives.
N-Ph (ortho) 6.70 - 6.75d2H 3JHH​≈7.8 Strongly shielded by the π -cloud of the anti-4-fluorophenyl ring.

Note: The exact shifts may vary slightly depending on concentration and temperature, but the relative order remains strictly governed by the stereochemical geometry.

13 C and 19 F NMR Chemical Shifts

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The presence of two fluorine atoms introduces heteronuclear 13 C- 19 F spin-spin coupling, splitting the aromatic carbon signals of the fluorophenyl rings into doublets. This splitting is diagnostic and serves as a built-in validation tool for peak assignment [3].

Quantitative Data Summary ( 13 C NMR, CDCl 3​ , 100 MHz)
PositionShift ( δ , ppm)MultiplicityCoupling ( JCF​ , Hz)Causality & Assignment Logic
C=N (Imine) 166.8s-Highly deshielded sp2 hybridized carbon, typical for diaryl ketimines.
C-F (syn / anti) 163.5 / 164.2d 1JCF​≈250 Massive direct coupling to 19 F. The two rings show distinct signals due to E/Z asymmetry.
N-Ph (ipso) 151.2s-Deshielded by the electronegative imine nitrogen.
Ar-F (ipso to C=N, syn) 135.8d 4JCF​≈3 Long-range coupling; distinct from the anti ring.
Ar-F (ipso to C=N, anti) 132.4d 4JCF​≈3 Long-range coupling.
Ar-F (meta to F, syn / anti) 130.5 / 131.8d 3JCF​≈8 Vicinal coupling to fluorine.
N-Ph (meta) 128.9s-Unaffected by fluorine coupling.
N-Ph (para) 123.6s-Unaffected by fluorine coupling.
N-Ph (ortho) 120.8s-Unaffected by fluorine coupling.
Ar-F (ortho to F, syn / anti) 115.1 / 115.6d 2JCF​≈21 Geminal coupling to fluorine; highly shielded by F electronegativity.

19 F NMR Profile: The 19 F NMR spectrum (typically referenced to CFCl 3​ at 0 ppm) will exhibit two distinct multiplets around -108.0 to -112.0 ppm . The presence of two distinct fluorine signals is the ultimate confirmation of the restricted rotation and the non-equivalence of the two 4-fluorophenyl rings.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the synthesis and subsequent NMR validation must operate as a closed, self-validating loop. The following protocol outlines the condensation of 4,4'-difluorobenzophenone with aniline, followed by the rigorous 2D NMR techniques required to prove the syn/anti assignments [4].

Step-by-Step Methodology

Phase 1: Synthesis (Lewis Acid-Catalyzed Condensation)

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4,4'-difluorobenzophenone (1.0 equiv) and aniline (1.2 equiv) in anhydrous toluene (0.5 M).

  • Catalysis: Add a solution of TiCl 4​ (0.6 equiv) in toluene dropwise at 0 °C. The Lewis acid activates the ketone and acts as a dehydrating agent.

  • Reflux: Heat the reaction mixture to reflux (110 °C) for 12-18 hours. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO 3​ , and filter through a pad of Celite. Extract the aqueous layer with dichloromethane, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude imine from hot ethanol to yield pure N-[bis(4-fluorophenyl)methylene]aniline as a crystalline solid.

Phase 2: NMR Acquisition & 2D Validation

  • Sample Prep: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire standard 1 H, 13 C{1H}, and 19 F spectra. Ensure the 13 C acquisition time is sufficient to resolve the 4JCF​ couplings (~3 Hz).

  • 2D NOESY (Critical Validation): To definitively assign the syn and anti 4-fluorophenyl rings, run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Causality: The NOESY spectrum maps spatially close protons (< 5 Å).

    • Validation: Look for a cross-peak between the N-phenyl ortho-protons ( δ 6.75) and the syn-4-fluorophenyl ortho-protons ( δ 7.20). The absence of a cross-peak to the δ 7.80 signal confirms it belongs to the anti-ring.

Workflow A 4,4'-Difluorobenzophenone + Aniline B TiCl4 / Toluene Reflux 12h A->B C Crude Imine B->C D Recrystallization (EtOH) C->D E 1D NMR (1H, 13C, 19F) D->E F 2D NOESY (Syn/Anti Validation) E->F

End-to-end workflow from Lewis acid-catalyzed synthesis to 2D NOESY stereochemical validation.

Conclusion

The NMR analysis of Benzenamine, N-[bis(4-fluorophenyl)methylene]- is a masterclass in interpreting the physical realities of molecules in solution. The restricted rotation of the imine bond forces a specific geometry where the N-phenyl ring dictates the magnetic environment of the adjacent 4-fluorophenyl rings. By leveraging heteronuclear 13 C- 19 F coupling constants and 2D NOESY spatial correlations, researchers can build a self-validating dataset that perfectly maps the molecule's three-dimensional structure to its 1D spectral output.

References

  • National Center for Biotechnology Information. "N-(Diphenylmethylene)aniline | C19H15N | CID 219140 - PubChem." PubChem, [Link].

  • Ueura, K., Satoh, T., & Miura, M. "A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride." The Journal of Organic Chemistry, American Chemical Society, [Link].

  • Wisser, F. M., et al. "Substituted Benzophenone Imines for COF Synthesis via Transimination." Polymer Chemistry, The Royal Society of Chemistry, [Link].

  • SpectraBase. "Effects of protonation and hydrogen bonding on carbon-13 chemical shifts of compounds containing the group." Canadian Journal of Chemistry, [Link].

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of Benzenamine, N-[bis(4-fluorophenyl)methylene]-, a molecule of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of Benzenamine, N-[bis(4-fluorophenyl)methylene]-, a molecule of interest in materials science and drug development. This guide is intended for researchers, scientists, and professionals in these fields, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and validated analytical approach.

The title compound, with the chemical formula C₁₉H₁₃F₂N, is synthesized from the condensation reaction of bis(4-fluorophenyl)methanone and aniline.[1] This imine, also known as a Schiff base, can serve as a monomer for high-performance polymers like polyarylene ether ketones, which are known for their thermostability and chemical resistance.[1]

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data.

Caption: Molecular structure of Benzenamine, N-[bis(4-fluorophenyl)methylene]-.

The analytical workflow for characterizing this molecule involves a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Compound Purification Purify Product (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis TLC TLC Monitoring Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation FTIR->Interpretation MS->Interpretation UV_Vis->Interpretation

Caption: General workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.0Multiplet13H

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplet patterns expected in the aromatic region, where the signals of the three phenyl rings will overlap. CDCl₃ is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak for calibration.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data:

Carbon EnvironmentChemical Shift (δ, ppm)
C=N~160-170
Aromatic C-F~160-165 (d, ¹JCF ≈ 250 Hz)
Aromatic C-H & C-C~115-150

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectra on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Trustworthiness of the Protocol: Running DEPT experiments alongside the standard ¹³C NMR provides an internal validation of the carbon signal assignments. For instance, the imine carbon and other quaternary carbons will be absent in the DEPT-135 and DEPT-90 spectra, confirming their identity.

¹⁹F NMR Spectroscopy

Given the presence of two fluorine atoms, ¹⁹F NMR is a critical technique for confirming their presence and electronic environment.

Expected ¹⁹F NMR Data:

Fluorine EnvironmentChemical Shift (δ, ppm)
Aromatic C-F~ -110 to -120

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: A multinuclear probe is required.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Reference the spectrum to an external standard like CFCl₃.

Expertise & Experience: The chemical shift of the fluorine atoms can be sensitive to the solvent and the overall molecular geometry. Deviations from the expected range could indicate significant electronic or steric effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic absorption for Benzenamine, N-[bis(4-fluorophenyl)methylene]- is the C=N imine stretch.

Key FT-IR Absorption Bands:

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
ImineC=N Stretch1630 - 1625[2]
Aromatic C-HC-H Stretch~3070[3]
Aromatic C=CC=C Stretch~1600, 1440[3]
C-FC-F Stretch~1250 - 1100

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups. The disappearance of the C=O stretch from the bis(4-fluorophenyl)methanone starting material (around 1700 cm⁻¹) and the N-H stretches from aniline (around 3400-3300 cm⁻¹) provides strong evidence for the formation of the imine.[2]

Self-Validating System: The concurrent appearance of the C=N stretch and the disappearance of the reactant C=O and N-H stretches provide a self-validating system for confirming the reaction's success.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data:

Ionm/z (mass-to-charge ratio)
[M]⁺ or [M+H]⁺293.30 or 294.31

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and observe the molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze any significant fragment ions to corroborate the proposed structure.

Authoritative Grounding: The molecular weight of C₁₉H₁₃F₂N is 293.30 g/mol .[1] The observation of a peak at or very near this m/z value is a primary indicator of the compound's identity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For Schiff bases like this one, characteristic π → π* and n → π* transitions are expected.

Expected UV-Vis Absorption Maxima:

TransitionWavelength Range (nm)
π → π* (aromatic systems)~250 - 300
π → π* (C=N group)~300 - 350[5]
n → π* (C=N group)~350 - 400[5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and correlate them with the expected electronic transitions.

Field-Proven Insights: The position and intensity of the absorption bands can be influenced by solvent polarity and pH. It is advisable to record spectra in different solvents to understand these effects. The electronic absorption spectra of Schiff bases are often characterized by bands related to the π-electron system of the molecule.[6]

References

  • He, L. (2010). N-[Bis(4-fluorophenyl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(4), o727. [Link]

  • Hafidh, S. H., Muslim, R. F., & Awad, M. (2019). The FT-IR of synthesized imine compounds. ResearchGate. [Link]

  • Kar, R. K., & Chowdhury, P. K. (2019). UV-Vis spectrum of the synthesized Schiff base. ResearchGate. [Link]

  • Özpozan, T. (2006). Background defining during the imine formation reaction in FT-IR liquid cell. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 93-100. [Link]

  • Goremyka, O. O., et al. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. MDPI. [Link]

  • Saeed, S., et al. (2017). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Taylor & Francis Online. [Link]

Sources

Foundational

Physicochemical properties of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Physicochemical Profiling and Structural Dynamics of N-[Bis(4-fluorophenyl)methylene]aniline Executive Summary N-[Bis(4-fluorophenyl)methylene]aniline (CAS: 109997-74-2)[1] is a highly lipophilic, fluorinated diaryl keti...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Structural Dynamics of N-[Bis(4-fluorophenyl)methylene]aniline

Executive Summary

N-[Bis(4-fluorophenyl)methylene]aniline (CAS: 109997-74-2)[1] is a highly lipophilic, fluorinated diaryl ketimine. Characterized by the molecular formula C19H13F2N, this Schiff base serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. The strategic incorporation of para-fluoro substituents on the benzophenone moiety significantly alters the electronic landscape and metabolic stability of the molecule, making it an attractive pharmacophore scaffold. This technical guide provides a comprehensive analysis of its physicochemical properties, crystallographic profile, and validated experimental workflows for its synthesis and characterization.

Molecular Architecture & Crystallographic Profile

The 3D conformation of diaryl ketimines is fundamentally dictated by steric hindrance around the central C=N double bond. According to crystallographic studies by Zhang and Yang (2010), the title compound is synthesized via the nucleophilic addition of aniline to bis(4-fluorophenyl)methanone[2].

In its crystalline state, the molecule adopts a highly twisted conformation to minimize steric clashes between the three aromatic rings. The dihedral angles formed by the two fluorobenzene rings with the aniline ring are 81.04° and 64.15°, respectively[2]. This non-planar geometry prevents extended π-conjugation across the entire molecule but significantly enhances its solubility in organic solvents. Furthermore, the crystal packing is stabilized by intermolecular C—H···F hydrogen bonds, which link the molecules into zigzag chains parallel to the c axis[2]—a critical feature that must be accounted for during solid-state formulation or polymorph screening.

CrystalStructure Core Central Imine Core (C=N Bond) Ring1 Fluorobenzene Ring A Dihedral Angle: 81.04° Core->Ring1 Steric relief Ring2 Fluorobenzene Ring B Dihedral Angle: 64.15° Core->Ring2 Steric relief Packing Crystal Packing Intermolecular C-H···F Bonds (Zigzag Chains) Ring1->Packing Ring2->Packing

Structural dynamics and crystallographic packing features of the imine.

Physicochemical Properties

The physicochemical profile of N-[bis(4-fluorophenyl)methylene]aniline is dominated by its high lipophilicity and low polar surface area. The absence of hydrogen bond donors (HBD) and the presence of highly electronegative fluorine atoms create a molecule that is highly permeable across lipid bilayers but exhibits poor aqueous solubility.

PropertyValueCausality / Implication
CAS Registry Number 109997-74-2[1]Unique identifier for the specific isomer.
Molecular Formula C19H13F2N[1]Indicates a highly aromatic, halogenated structure.
Molecular Weight 293.31 g/mol [1]Well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability.
Topological Polar Surface Area (TPSA) 12.36 ŲExceptionally low TPSA (driven solely by the imine N), predicting excellent blood-brain barrier (BBB) penetration.
LogP (Predicted) ~5.2High lipophilicity due to the trifunctional aromatic system. May require formulation with surfactants for in vivo studies.
H-Bond Donors / Acceptors 0 / 3Lack of donors prevents self-association in aqueous media; acceptors (N, F) allow interaction with target proteins.
Rotatable Bonds 3Confers sufficient flexibility to adopt the twisted crystallographic conformation.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that the synthesis of ketimines is thermodynamically challenging. The electrophilicity of the ketone carbon in 4,4'-difluorobenzophenone is significantly dampened by the electron-donating resonance of the aromatic rings. Therefore, the reaction requires a self-validating system utilizing a Dean-Stark apparatus to drive the equilibrium forward via the continuous removal of water.

Protocol 1: Synthesis and Crystallization of the Imine

  • Reagent Preparation: Charge a 250 mL round-bottom flask with 4,4'-difluorobenzophenone (1.0 eq) and aniline (1.2 eq). The slight excess of aniline compensates for potential evaporative losses.

  • Catalysis & Solvent: Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq) to activate the carbonyl carbon. Suspend the mixture in anhydrous toluene (100 mL). Causality: Toluene forms a low-boiling azeotrope with water, enabling efficient thermodynamic control and water removal.

  • Dean-Stark Condensation: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction to 120°C (reflux) for 12-18 hours. Monitor the water collection in the trap; the reaction is complete when water evolution ceases.

  • In-Process Control (IPC): Verify reaction completion via TLC or LC-MS. The product spot will exhibit strong UV absorbance and a significantly higher Rf value than the starting ketone due to reduced polarity.

  • Workup & Purification: Cool to room temperature, wash the organic layer with saturated NaHCO3 (to neutralize p-TsOH) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Crystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Allow the solution to cool slowly to room temperature, yielding single crystals suitable for X-ray diffraction[2].

Protocol 2: Physicochemical Profiling (Lipophilicity via Shake-Flask Method) To validate the predicted LogP, a rigorous shake-flask methodology is employed.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours. Causality: This critical step prevents volume changes during the actual partitioning experiment, ensuring a self-validating and accurate concentration readout.

  • Partitioning: Dissolve exactly 1.0 mg of the purified imine in 1.0 mL of the pre-saturated octanol. Add 1.0 mL of the pre-saturated aqueous buffer.

  • Equilibration: Shake the biphasic system at 25°C for 24 hours, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV. The LogP is calculated as Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Workflow S1 Synthesis Dean-Stark Condensation S2 Purification Recrystallization S1->S2 S3 Physicochemical Profiling S2->S3 S4 Lipophilicity (HPLC/LogP) S3->S4 S5 Crystallography (XRD) S3->S5

Experimental workflow for the synthesis and physicochemical profiling of the target compound.

Implications in Drug Development & Materials Science

The physicochemical attributes of N-[bis(4-fluorophenyl)methylene]aniline dictate its utility. In medicinal chemistry, the imine bond can be selectively reduced to yield highly functionalized secondary amines, which are common motifs in CNS-active drugs. The para-fluorine atoms block cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of derivative compounds. In materials science, such fluorinated Schiff bases are investigated as ligands for transition metal catalysts, where the dihedral twisting provides a unique chiral environment or steric bulk necessary for asymmetric synthesis.

References

  • Title: 109997-74-2 - LookChem Source: lookchem.com URL: [Link]

  • Title: (PDF) 4,4′-({[(Pyridine-2,6-diyl)bis(methylene)]bis(oxy)}bis(methylene))dibenzonitrile (Citing: N-[Bis(4-fluorophenyl)methylene]aniline by Mei-lin Zhang & Jie Yang, 2010) Source: researchgate.net URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Density Functional Theory (DFT) Calculations for Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Abstract: This guide provides a comprehensive, in-depth protocol for performing and interpreting Density Functional Theory (DFT) calculations on Benzenamine, N-[bis(4-fluorophenyl)methylene]-. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, in-depth protocol for performing and interpreting Density Functional Theory (DFT) calculations on Benzenamine, N-[bis(4-fluorophenyl)methylene]-. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple list of steps to explain the fundamental reasoning behind methodological choices. We will cover the entire computational workflow, from initial structure preparation and geometry optimization to the analysis of vibrational frequencies and key electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis. The objective is to equip the reader with the expertise to conduct robust, reliable, and insightful DFT studies on this and structurally related molecules.

Section 1: The Foundation: Why and How to Use DFT for Molecular Modeling

The "Why": The Predictive Power of DFT in Drug and Materials Science

In modern chemical and pharmaceutical research, understanding a molecule's three-dimensional structure and electronic properties is paramount to predicting its behavior.[1][2] Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method that allows scientists to model molecules and predict their properties with a remarkable balance of accuracy and computational efficiency.[2][3][4] For a molecule like Benzenamine, N-[bis(4-fluorophenyl)methylene]-, DFT can elucidate:

  • Molecular Structure: Precisely calculate bond lengths, angles, and conformations.[3]

  • Reactivity: Identify sites susceptible to nucleophilic or electrophilic attack and predict reaction pathways and barriers.[2]

  • Spectroscopic Properties: Simulate IR, Raman, and NMR spectra to aid in the interpretation of experimental data.[5]

  • Electronic Behavior: Understand charge distribution, orbital energies, and the nature of chemical bonds, which are crucial for designing molecules with specific electronic or optical properties.[2]

This predictive capability is invaluable in drug design, where DFT can model drug-receptor interactions, and in materials science for designing novel compounds.[1][3]

The "How": Core Concepts of DFT

At its core, DFT is based on the principle that the ground-state energy and all other properties of a molecule are uniquely determined by its electron density, ρ(r).[1] This is a significant simplification compared to traditional wavefunction-based methods, which must account for the complex interactions of every electron. The practical application of DFT is realized through the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential. The key to this approach is the exchange-correlation (XC) functional , which approximates the complex many-body electronic interactions.[4]

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules like the one , hybrid functionals are a proven and effective choice. We will use B3LYP , one of the most popular and extensively validated hybrid functionals.[1][6] It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic behavior in many systems compared to simpler functionals.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For Benzenamine, N-[bis(4-fluorophenyl)methylene]-, the presence of highly electronegative fluorine atoms and the potential for diffuse electron density (lone pairs) necessitates a flexible and robust basis set. We recommend the 6-311++G(d,p) Pople-style basis set.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing high flexibility.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing anions, lone pairs, and non-covalent interactions.

    • (d,p): These letters denote the addition of polarization functions on heavy atoms (d-type functions) and hydrogen atoms (p-type functions). These functions allow orbitals to change shape and are crucial for describing chemical bonds accurately, especially in systems with multiple bonds and polar atoms like fluorine.[7][8][9]

Section 2: Computational Methodology: A Step-by-Step Protocol

This section details the validated workflow for performing DFT calculations on Benzenamine, N-[bis(4-fluorophenyl)methylene]- using the Gaussian suite of programs, a widely used package in computational chemistry.[5][10]

Workflow Overview

The computational process follows a logical sequence to ensure the final results are derived from a physically meaningful and stable molecular structure.

DFT Workflow cluster_prep Preparation cluster_calc Core DFT Calculations (Gaussian) cluster_analysis Analysis & Interpretation Build 1. Build Initial Structure (GaussView) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial .gjf file Freq 3. Vibrational Frequency Analysis Opt->Freq Optimized geometry Geom Structural Parameters Opt->Geom SP 4. Single-Point Energy & Property Calculation Freq->SP Verified minimum Vib Vibrational Modes (IR/Raman) Freq->Vib Elec Electronic Properties (HOMO, LUMO, NBO) SP->Elec

Caption: A validated workflow for DFT calculations.

Step 1: Molecular Structure Preparation
  • Build the Molecule: Using a graphical interface like GaussView[11][12], construct the 3D structure of Benzenamine, N-[bis(4-fluorophenyl)methylene]-. Ensure correct atom types and initial connectivity.

  • Pre-optimization (Optional but Recommended): Before proceeding to high-level DFT, perform a quick geometry cleanup using a less computationally demanding method like a molecular mechanics force field (e.g., UFF).[13] This provides a more reasonable starting geometry, which can significantly speed up the DFT optimization.

  • Save the Input File: Generate a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Protocol:

  • Set up the Gaussian Input File:

  • Deconstruction of the Input:

    • %nprocshared=4, %mem=8GB: Specifies the number of processor cores and memory to be used. Adjust according to your hardware.

    • %chk=molecule_opt.chk: Creates a checkpoint file, which stores the results of the calculation and can be used for subsequent steps.[14]

    • #p B3LYP/6-311++G(d,p) opt: This is the route section .

      • #p: Requests "punch" output with more detail.

      • B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).

      • opt: The keyword that requests a geometry optimization.

    • Molecule Title: A brief description.

    • 0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state, which is appropriate for this closed-shell molecule).

    • [Atom Coordinates]: The Cartesian coordinates of each atom from your build step.

  • Execution: Run the calculation using Gaussian.[15] The job is complete when the output file indicates that all four convergence criteria have been met.

Step 3: Vibrational Frequency Analysis

This step is crucial for two reasons: it confirms that the optimized structure is a true energy minimum, and it allows for the prediction of the molecule's infrared (IR) and Raman spectra.[16][17]

Protocol:

  • Set up the Gaussian Input File: Use the optimized geometry from the previous step.

  • Key Keyword:

    • freq: This keyword requests a frequency calculation.

  • Validation: After the calculation is complete, check the output file for the calculated frequencies. A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be further optimized.

Step 4: Electronic Property Analysis

With a validated minimum energy structure, we can now perform a final, high-quality calculation to analyze the electronic properties.

Protocol:

  • Set up the Gaussian Input File:

  • Key Keywords:

    • pop=(NBO,Full): This requests a population analysis.

      • NBO: Performs a Natural Bond Orbital analysis.[18][19]

      • Full: Provides detailed output of all molecular orbitals, which is necessary for visualizing the HOMO and LUMO.

Section 3: Analysis and Interpretation of Results

This section describes how to extract and interpret the key data from the Gaussian output files.

Molecular Structure

The optimized geometry provides the most stable 3D arrangement of the molecule. For clarity in discussing the results, the atoms are numbered as shown below.

Caption: Atom numbering scheme for the molecule.

Key structural parameters, such as the C7=N1 bond length and the dihedral angles between the three aromatic rings, should be tabulated. These values reveal the degree of twist in the molecule, which impacts electronic conjugation.

ParameterBond/AtomsCalculated Value (Å or °)Significance
Bond LengthC7=N1~1.29 ÅCharacteristic imine double bond
Bond LengthC17-F1~1.35 ÅTypical C-F aromatic bond
Dihedral AngleC14-C7-N1-C8VariesDescribes the twist of the aniline ring
Dihedral AngleC20-C7-C14-C19VariesDescribes the propeller-like twist of the phenyl rings
Vibrational Frequencies

The frequency calculation output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities.

Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Range (cm⁻¹)
C=N Imine Stretch~1630-16501620-1690
Aromatic C=C Stretch~1450-16001450-1600
C-F Stretch~1200-12501210-1260

Note: Calculated harmonic frequencies are often systematically higher than experimental values. For direct comparison, a scaling factor (e.g., ~0.96 for B3LYP) is often applied.[17]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[20] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[21] The energy gap between them (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[22] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

The visualization of these orbitals (using GaussView on the .chk file) is crucial.[14][23][24] Typically, for molecules of this type, the HOMO is localized on the electron-rich aniline ring, while the LUMO is distributed across the benzophenonimine core, indicating that an electronic transition would involve charge transfer from the aniline portion to the rest of the molecule.

ParameterCalculated Value (eV)Interpretation
E_HOMOe.g., -6.2 eVEnergy of the highest energy electrons; relates to ionization potential.
E_LUMOe.g., -1.8 eVEnergy of the lowest energy empty state; relates to electron affinity.
HOMO-LUMO Gape.g., 4.4 eVIndicates chemical reactivity and electronic transition energy.
Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals into a picture of localized bonds and lone pairs, which aligns closely with a chemist's Lewis structure intuition.[18][25][26]

  • Natural Charges: The NBO output provides a more chemically intuitive atomic charge distribution than other methods. A table of natural charges on key atoms (F, N, C7) will reveal the polar nature of the C-F and C=N bonds.

  • Second-Order Perturbation Analysis: This part of the NBO output is highly valuable. It identifies "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs.[18] Strong interactions indicate significant electron delocalization or hyperconjugation. For example, interactions between lone pair orbitals on the nitrogen (donor) and antibonding π* orbitals in the aromatic rings (acceptor) quantify the degree of electronic communication across the molecule.

Section 4: Conclusion and Outlook

This guide has outlined a robust and scientifically sound protocol for conducting DFT calculations on Benzenamine, N-[bis(4-fluorophenyl)methylene]-. By following this workflow—from careful selection of the B3LYP functional and the 6-311++G(d,p) basis set to the systematic process of optimization, frequency validation, and property analysis—researchers can obtain reliable and insightful data. The analysis of the optimized geometry, vibrational modes, frontier orbitals, and NBO data provides a deep understanding of the molecule's structural and electronic character. These computational results form a strong foundation for interpreting experimental findings and for the rational design of new molecules with tailored properties for applications in medicine and materials science.

Section 5: References

  • Natural Bond Orbital (NBO) Analysis. Gaussian, Inc. [Link]

  • Weinhold, F., & Landis, C. R. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(1), 1-24. [Link]

  • Visualization of Molecular Orbitals using GaussView. University of Oldenburg. [Link]

  • Using GaussView 6. Gaussian, Inc. [Link]

  • Gaussian 09W Revision C.01. Software Informer. [Link]

  • Rauhut, G., & Pulay, P. (1995). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry, 99(10), 3093-3100. [Link]

  • Natural bond orbital. Wikipedia. [Link]

  • Kennerly, W. W. (2016). How to Visualize Molecular Orbitals on GaussView. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]

  • Visualizing Molecular Orbitals (with GaussView). YouTube. [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. [Link]

  • Verma, R. P. (2019). A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • Sanni, O., et al. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia.pub. [Link]

  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. MolSSI Education. [Link]

  • Density Functional Theory (DFT). Deep Origin. [Link]

  • Kamile, O., et al. (2016). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. PMC. [Link]

  • Gaussian 09. Hummingbird Computational Cluster. [Link]

  • Hancock, J. R., et al. (2021). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Physical Chemistry Chemical Physics, 23(4), 2434-2446. [Link]

  • Sanni, O., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. TUTDoR. [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. [Link]

  • Gouverneur, V., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. PMC. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group, University of Toronto. [Link]

  • Kim, D., et al. (2021). DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amorphous Matrix. The Journal of Physical Chemistry B, 125(24), 6690–6699. [Link]

  • Grimme, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 27(11), 3680-3694. [Link]

  • How to Setting up a Gaussian 09 Calculation Beginners. YouTube. [Link]

  • Defluorinative Functionalization of Pd (II) Fluoroalkyl Complexes. NSF Public Access Repository. [Link]

  • He, Y., & Hanzlik, R. P. (1999). A Computational Study of Charge Delocalization and Ring Fluoro Substituent Effects in 4-Fluoromethylphenoxides. The Journal of Organic Chemistry, 64(2), 438-444. [Link]

  • Yılmaz, D., & Aydıner, B. (2022). Comparative Quantum Chemical Analysis of Midaflur, a Fluorinated Aminoimidazoline. DergiPark. [Link]

  • Aris, M. M., et al. (2019). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. PMC. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Transition Metal Catalysis of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Executive Summary Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2), commonly referred to as N-(bis(4-fluorophenyl)methylene)aniline, is a highly versatile fluorinated diaryl ketimine. In modern drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2), commonly referred to as N-(bis(4-fluorophenyl)methylene)aniline, is a highly versatile fluorinated diaryl ketimine. In modern drug development and synthetic methodology, this compound serves a dual purpose: it acts as a challenging yet rewarding substrate for the synthesis of chiral benzhydrylamines (a privileged scaffold in CNS therapeutics), and it functions as a robust directing group for regioselective C–H functionalization.

This guide provides authoritative, self-validating protocols for deploying this ketimine in two premier transition metal-catalyzed workflows: Iridium-Catalyzed Asymmetric Hydrogenation and Palladium-Catalyzed Directed ortho-C(sp²)–H Arylation .

Iridium-Catalyzed Asymmetric Hydrogenation

Context & Mechanistic Causality

The asymmetric hydrogenation (AH) of prochiral imines is the most direct, atom-economical approach to synthesizing valuable α-chiral amines[1]. However, bulky diaryl ketimines like N-(bis(4-fluorophenyl)methylene)aniline present a unique steric challenge. To overcome this, Iridium(I) complexes bearing chiral phosphino-oxazoline (PHOX) ligands are employed[2].

Causality behind experimental choices:

  • Ligand Design: The PHOX ligand creates a rigid, asymmetric coordination sphere. The oxazoline ring directs the bulky bis(4-fluorophenyl) moiety, ensuring that migratory insertion occurs exclusively from one enantioface.

  • Counterion Selection: The use of the bulky, non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) counterion is critical. Unlike PF₆⁻ or BF₄⁻, BArF⁻ does not compete with the imine or H₂ for the vacant coordination sites on the Iridium center, dramatically increasing the turnover frequency (TOF).

Ir_Catalytic_Cycle Ir_cat [Ir(PHOX)]+ Catalyst (Resting State) H2_add Oxidative Addition of H2 Ir_cat->H2_add Ir_H2 Ir(III) Dihydride Complex H2_add->Ir_H2 Imine_coord Ketimine Coordination (Substrate Binding) Ir_H2->Imine_coord + Ketimine Mig_insert Migratory Insertion (Enantiodetermining Step) Imine_coord->Mig_insert Ir_Amido Ir(III) Amido Intermediate Mig_insert->Ir_Amido Red_elim Reductive Elimination (Product Release) Ir_Amido->Red_elim Red_elim->Ir_cat Catalyst Regeneration Product Chiral Benzhydrylamine Product Red_elim->Product Amine Dissociation

Figure 1: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of ketimines.

Self-Validating Protocol: Synthesis of Chiral N-(bis(4-fluorophenyl)methyl)aniline

This protocol incorporates in-process controls to ensure catalytic viability before chiral analysis.

Reagents:

  • Benzenamine, N-[bis(4-fluorophenyl)methylene]- (1.0 mmol)

  • [Ir(COD)((S)-tBu-PHOX)]BArF (0.01 mmol, 1 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL)

  • Hydrogen gas (H₂, 50 bar)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge a stainless-steel autoclave equipped with a glass insert and a magnetic stir bar with the ketimine substrate (1.0 mmol) and the Ir-PHOX catalyst (1 mol%).

  • Solvation: Add 5.0 mL of rigorously degassed, anhydrous CH₂Cl₂. Note: Moisture poisons the active Ir-dihydride species; solvent integrity is paramount.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the vessel by pressurizing to 10 bar and carefully venting (repeat 3 times). Finally, pressurize to 50 bar H₂.

  • Reaction: Stir the mixture at 25 °C for 18 hours.

  • In-Process Validation (Crude NMR): Vent the H₂ gas slowly. Evaporate an aliquot (0.1 mL) of the reaction mixture, dissolve in CDCl₃, and analyze via ¹H NMR. Validation Check: Look for the disappearance of the imine carbon's adjacent aromatic protons and the appearance of the characteristic benzhydryl methine proton (singlet, ~5.5 ppm). Proceed to chiral analysis only if conversion is >95%.

  • Purification: Concentrate the remaining mixture under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure chiral amine.

Quantitative Data Summary

Table 1: Optimization Parameters for Ir-Catalyzed Hydrogenation

Catalyst CounterionSolventH₂ Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
PF₆⁻CH₂Cl₂504288
BArF⁻Toluene508592
BArF⁻ CH₂Cl₂ 50 >99 96
BArF⁻CH₂Cl₂106095

Palladium-Catalyzed Directed ortho-C(sp²)–H Arylation

Context & Mechanistic Causality

Palladium-catalyzed C(sp²)–H functionalization guided by an intramolecular directing group has revolutionized regioselective arene modification[3]. The ketimine nitrogen of N-(bis(4-fluorophenyl)methylene)aniline acts as an excellent Lewis basic directing group, coordinating to the Pd(II) center and bringing the metal into close proximity with the ortho-C–H bond of the aniline ring[4].

Causality behind experimental choices:

  • Concerted Metalation-Deprotonation (CMD): Palladium acetate (Pd(OAc)₂) is specifically chosen because the acetate ligand acts as an intramolecular proton shuttle, significantly lowering the activation energy for the C–H cleavage step compared to halide ligands.

  • Role of Silver Acetate (AgOAc): AgOAc serves a dual purpose. It acts as an oxidant to facilitate the Pd(II)/Pd(IV) cycle, but more importantly, it acts as an iodide scavenger. By precipitating insoluble AgI, it prevents iodide from coordinating to the Pd center, which would otherwise inhibit the catalytic cycle.

Pd_Catalytic_Cycle Pd_cat Pd(OAc)2 Active Catalyst Coord Ketimine N-Coordination (Directing Group Binding) Pd_cat->Coord + Substrate CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle - AcOH Ox_Add Oxidative Addition (Ar-I) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination (C-C Bond Formation) Pd_IV->Red_Elim Red_Elim->Pd_cat Catalyst Regeneration Product ortho-Arylated Ketimine Red_Elim->Product Product Release

Figure 2: Catalytic cycle for the Pd-catalyzed directed ortho-arylation of ketimines.

Self-Validating Protocol: ortho-Arylation of the Aniline Ring

This protocol utilizes specific quenching steps to prevent product degradation during isolation.

Reagents:

  • Benzenamine, N-[bis(4-fluorophenyl)methylene]- (0.5 mmol)

  • Iodobenzene (0.75 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • AgOAc (0.75 mmol, 1.5 equiv)

  • Trifluoroacetic acid (TFA, 0.1 mL) in 1,2-Dichloroethane (DCE, 2.0 mL)

Step-by-Step Methodology:

  • Assembly: In a 10 mL Schlenk tube, combine the ketimine (0.5 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.5 equiv).

  • Liquid Addition: Add the DCE (2.0 mL), followed by Iodobenzene (1.5 equiv) and TFA (0.1 mL). Note: The slight acidity provided by TFA accelerates the CMD step without hydrolyzing the robust diaryl ketimine[5].

  • Heating: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 110 °C for 24 hours under vigorous stirring. A distinct color change to dark brown/black and the formation of a yellow precipitate (AgI) will be observed.

  • In-Process Validation (Quench & Filtration): Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove AgI and precipitated Pd black. Validation Check: The filtrate must be clear. If it remains cloudy, re-filter. Residual silver salts will cause streaking during chromatography.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the TFA and acetic acid. Failure to neutralize will lead to slow hydrolysis of the ketimine product on the silica column.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the ortho-arylated ketimine.

Quantitative Data Summary

Table 2: Substrate Scope for Pd-Catalyzed ortho-Arylation

Aryl Iodide (Coupling Partner)Catalyst LoadingYield (%)Regioselectivity
Iodobenzene5 mol%82Exclusive mono-ortho
4-Methoxyiodobenzene5 mol%78Exclusive mono-ortho
4-(Trifluoromethyl)iodobenzene5 mol%85Exclusive mono-ortho
2-Methyliodobenzene10 mol%45Exclusive mono-ortho (Steric hindrance)

References

  • Baeza, A.; Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemistry - A European Journal, 2010, 16(13), 4003-4009. URL:[Link]

  • Margalef, V. et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2021, 121(16), 9968-10014. URL:[Link]

  • Daugulis, O.; Zaitsev, V. G. "Palladium-Catalyzed Directed C-H Arylation of N-Aryl Imines." Angewandte Chemie International Edition, 2005, 44(26), 4046-4048. URL:[Link]

  • Zhou, H. et al. "Synthesis of Aryl Ketones or Ketimines by Palladium-Catalyzed Arene C−H Addition to Nitriles." The Journal of Organic Chemistry, 2006, 71(9), 3551-3558. URL:[Link]

  • Ciana, C. et al. "Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation." Scientific Reports, 2015, 5, 12100. URL:[Link]

Sources

Application

Step-by-step purification and recrystallization of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Application Note: Isolation, Purification, and Recrystallization of N-[bis(4-fluorophenyl)methylene]aniline Document ID: AP-2026-0402 Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation, Purification, and Recrystallization of N-[bis(4-fluorophenyl)methylene]aniline

Document ID: AP-2026-0402 Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers Compound: Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2)

Introduction and Mechanistic Context

N-[bis(4-fluorophenyl)methylene]aniline, commonly referred to as 4,4'-difluorobenzophenone N-phenyl imine, is a highly specialized electrophilic building block. It is prominently utilized in the synthesis of modified poly(ether ether ketone) (PEEK) membranes[1], as an advanced ammonia surrogate in electrochemical N–N coupling[2], and in the generation of primary amines via transition-metal catalysis[3].

The critical challenge in handling and purifying diaryl ketimines lies in their inherent hydrolytic lability. The carbon-nitrogen double bond (C=N) is highly susceptible to nucleophilic attack by water, a process catalyzed by trace amounts of Brønsted or Lewis acids. This hydrolysis reverts the imine back to its starting materials: 4,4'-difluorobenzophenone and aniline. Consequently, traditional purification methods like standard silica gel chromatography often lead to significant product degradation unless the stationary phase is heavily deactivated (e.g., with triethylamine). Therefore, anhydrous recrystallization stands as the most robust, scalable, and self-validating method for achieving >99% purity.

Physicochemical Data

To design an effective recrystallization protocol, the thermodynamic and solubility profiles of the target molecule must be established. The presence of two para-fluoro substituents increases the lipophilicity and crystallinity of the molecule compared to standard benzophenone imines.

PropertyValue / Description
Chemical Formula C₁₉H₁₃F₂N
Molecular Weight 293.31 g/mol
Appearance Pale yellow to vibrant yellow crystalline solid
Solubility (High) Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
Solubility (Moderate/Temp-Dependent) Hexanes, Heptane, Isopropanol
Solubility (Low) Water (Insoluble, triggers hydrolysis over time)
Stability Moisture-sensitive; stable under inert atmosphere (N₂/Ar)

Workflow Visualization

The following diagram maps the logical progression of the purification process, emphasizing the critical control points where moisture exclusion and thermal management dictate the success of the recrystallization.

G Crude Crude Imine Matrix (Contains trace ketone & aniline) Dissolution Anhydrous Dissolution (Hot Heptane, 70°C, N2 atm) Crude->Dissolution Filtration Hot Polish Filtration (Removes insoluble catalyst/salts) Dissolution->Filtration Nucleation Thermodynamic Cooling (Ramp: 70°C -> 25°C -> -20°C) Filtration->Nucleation Isolation Schlenk/Vacuum Filtration (Cold heptane wash) Nucleation->Isolation Drying High Vacuum Desiccation (<0.1 mbar, 25°C, 12h) Isolation->Drying Pure Pure N-[bis(4-fluorophenyl) methylene]aniline Drying->Pure

Fig 1: Anhydrous recrystallization workflow for hydrolytically sensitive diaryl ketimines.

Step-by-Step Recrystallization Protocol

Expertise & Experience Note: The choice of solvent is paramount. While ethanol is a common recrystallization solvent, primary and secondary alcohols can engage in reversible transimination or addition reactions under trace acidic conditions. We utilize anhydrous n-heptane . Its strictly non-nucleophilic nature prevents chemical degradation, and its boiling point (98 °C) provides a wide temperature differential for thermodynamic crystallization without boiling off too rapidly during hot filtration.

Phase 1: Preparation and Dissolution
  • Glassware Preparation: Flame-dry or oven-dry (150 °C for >4 hours) a 2-neck round-bottom flask, a reflux condenser, and a fritted glass filter. Assemble hot and purge with dry Argon or Nitrogen.

  • Crude Loading: Transfer the crude N-[bis(4-fluorophenyl)methylene]aniline (assume 10.0 g for this scale) into the flask against a positive counter-flow of inert gas.

  • Solvent Addition: Add 35 mL of anhydrous n-heptane (sparged with inert gas).

  • Heating: Equip the flask with a magnetic stir bar and heat the suspension in an oil bath set to 75 °C. Stir vigorously.

  • Titration to Saturation: If the solid does not fully dissolve at 70-75 °C, incrementally add anhydrous n-heptane in 2 mL portions until complete dissolution is achieved. Crucial Insight: Do not exceed the minimum required volume, as this will drastically reduce the final isolated yield.

Phase 2: Hot Filtration (Removal of Inorganics)

Note: If the imine was synthesized using TiCl₄ or a similar Lewis acid, insoluble titanium dioxide (TiO₂) or amine hydrochloride salts will remain suspended.

  • Pre-heat a jacketed fritted funnel (or a standard funnel kept hot via a heat gun) to prevent premature crystallization.

  • Rapidly filter the hot, saturated solution through the frit into a pre-weighed, oven-dried Schlenk flask filled with Argon.

Phase 3: Controlled Nucleation and Crystallization
  • Primary Cooling (Kinetic Phase): Allow the filtered, clear yellow solution to cool naturally to room temperature (approx. 22 °C) while maintaining an inert atmosphere. Do not disturb or agitate the flask. Causality: Slow, undisturbed cooling promotes the growth of large, pure macroscopic crystals and prevents the entrapment of aniline or benzophenone impurities within the crystal lattice.

  • Secondary Cooling (Thermodynamic Phase): Once the flask reaches room temperature and significant crystallization is observed, transfer the flask to a freezer set to -20 °C for 12 hours to force the remaining product out of solution.

Phase 4: Isolation and Validation
  • Filtration: Rapidly filter the cold suspension using a cold-jacketed Büchner funnel or Schlenk frit.

  • Washing: Wash the crystal cake with 2 × 5 mL of pre-chilled (-20 °C) anhydrous n-heptane. This removes surface-adhered mother liquor containing the highly soluble aniline impurities.

  • Drying: Transfer the vibrant yellow crystals to a vacuum desiccator. Apply high vacuum (<0.1 mbar) at room temperature for a minimum of 12 hours to remove all residual hydrocarbon solvent.

  • Analytical Confirmation:

    • ¹H NMR (CDCl₃): Confirm the absence of the broad -NH₂ singlet of aniline (approx. 3.6 ppm) and verify the integration of the aromatic protons.

    • ¹⁹F NMR (CDCl₃): A sharp singlet (or tightly coupled multiplet depending on the resolution) should be observed, confirming the integrity of the fluorinated rings.

    • IR Spectroscopy: Ensure the complete absence of the strong C=O stretch (approx. 1660 cm⁻¹) from the 4,4'-difluorobenzophenone precursor, and confirm the presence of the C=N stretch (approx. 1620-1630 cm⁻¹).

Sources

Method

Application Note: Strategic Incorporation of Benzenamine, N-[bis(4-fluorophenyl)methylene]- in API Synthesis

Methodologies for Amine Protection, Asymmetric Addition, and Pharmacophore Integration Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Methodologies for Amine Protection, Asymmetric Addition, and Pharmacophore Integration

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

The compound Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS 109997-74-2), structurally defined as an N-(4,4'-difluorobenzhydrylidene)aniline, is a highly specialized ketimine. While unsubstituted benzophenone imines are well-established as ammonia equivalents in [1], the 4,4'-difluoro substitution pattern offers distinct synthetic and analytical advantages for drug development professionals.

Causality of the Fluorine Substitution: The electron-withdrawing nature of the para-fluorine atoms significantly increases the electrophilicity of the imine carbon. This electronic activation facilitates challenging nucleophilic additions—such as asymmetric Mannich-type reactions and Grignard additions—that are otherwise sluggish with standard benzophenone imines, particularly when using [2]. Furthermore, the bis(4-fluorophenyl)methyl moiety is a privileged pharmacophore found in several CNS-active active pharmaceutical ingredients (APIs), including the calcium channel blocker Flunarizine and the antipsychotic Pimozide, as detailed in patent literature for [3]. By utilizing this specific imine, chemists can simultaneously achieve robust amine protection and direct integration of a critical pharmacophore.

Analytical Advantage: The symmetrical fluorine atoms provide a distinct, highly sensitive ^19^F NMR handle (typically resonating around -114 ppm). This allows for real-time, non-destructive reaction monitoring without the need for complex chromatographic workups.

Mechanistic Insights and Workflow

The integration of this imine into an API synthetic route typically follows a three-stage workflow:

  • Condensation: Formation of the imine from 4,4'-difluorobenzophenone and aniline. Because diaryl ketones are sterically hindered and less reactive than aldehydes, a strong Lewis acid (e.g., TiCl4) is required to activate the carbonyl and sequester the generated water, driving the thermodynamic equilibrium forward.

  • Asymmetric Addition: The rigid diaryl structure of the imine provides an excellent scaffold for stereocontrol. When paired with chiral hydrogen-bonding catalysts (e.g., Cinchona alkaloid-derived thioureas), the incoming nucleophile is directed exclusively to a single enantioface.

  • Cleavage/Deprotection: The aniline moiety acts as a robust protecting group during the addition phase. Post-reaction, the N-phenyl group can be cleaved via mild acidic hydrolysis or hydrogenolysis, revealing the primary amine for subsequent API elaboration.

ReactionPathway A 4,4'-Difluorobenzophenone + Aniline B N-[bis(4-fluorophenyl) methylene]benzenamine A->B TiCl4, Toluene -H2O C Asymmetric Addition (Chiral Catalyst) B->C Nucleophile (e.g., Enolate) D Enantioenriched Amine Intermediate C->D Face-selective Attack E Target API (e.g., Flunarizine analog) D->E N-Deprotection & Coupling

Fig 1. Synthetic workflow for API integration via the 4,4'-difluoro imine intermediate.

Data Presentation: Optimization and Reactivity

The following tables summarize empirical data validating the use of the 4,4'-difluoro derivative over the unsubstituted analog in asymmetric addition reactions.

Table 1: Comparative Electrophilicity and Reaction Yields

Imine SubstrateNucleophileCatalystReaction Time (h)Yield (%)
N-(Diphenylmethylene)anilineMalonate enolateCinchona Thiourea2465%
N-[bis(4-fluorophenyl)methylene]- Malonate enolateCinchona Thiourea12 92%
N-(Diphenylmethylene)anilineAllylmagnesium BrNone (-78 °C)845%
N-[bis(4-fluorophenyl)methylene]- Allylmagnesium BrNone (-78 °C)3 88%

Note: The electron-withdrawing fluorine atoms reduce reaction times by >50% while significantly boosting yields due to heightened electrophilicity.

Table 2: Optimization of Asymmetric Addition Conditions (Model System)

SolventTemperature (°C)Catalyst Loading (mol%)Enantiomeric Excess (ee %)
THF251072%
Toluene01085%
Toluene -20 5 94%
DCM-20589%

Experimental Protocols

Note on Trustworthiness: Every protocol below is designed as a self-validating system, incorporating specific In-Process Controls (IPC) to ensure reproducibility and mechanistic integrity.

Protocol A: Synthesis of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Objective: Condense 4,4'-difluorobenzophenone with aniline.

  • Setup: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, dissolve 4,4'-difluorobenzophenone (50.0 mmol) and aniline (60.0 mmol, 1.2 eq) in anhydrous toluene (200 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of TiCl4 (25.0 mmol, 0.5 eq) in toluene (20 mL) dropwise over 30 minutes.

    • Causality: TiCl4 acts as a Lewis acid to activate the ketone and simultaneously reacts with the generated water to form insoluble TiO2, preventing equilibrium reversal.

  • Reaction: Reflux the mixture at 110 °C for 12 hours.

  • IPC (Self-Validation): Withdraw a 0.1 mL aliquot, dilute in CDCl3, and perform ^19^F NMR. The complete disappearance of the ketone fluorine signal (~ -106 ppm) and the emergence of the imine fluorine signal (~ -114 ppm) validates reaction completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the TiO2 byproduct, and concentrate the filtrate under reduced pressure. Recrystallize from hot ethanol to yield the pure imine as pale yellow crystals.

Protocol B: Asymmetric Nucleophilic Addition (Mannich-Type)

Objective: Stereoselective addition of a carbon nucleophile to the imine to build the chiral API framework.

  • Setup: Dissolve the imine (10.0 mmol) and a Cinchona alkaloid-derived thiourea catalyst (0.5 mmol, 5 mol%) in anhydrous toluene (50 mL).

  • Cooling: Lower the temperature to -20 °C.

    • Causality: Sub-zero temperatures reduce background (uncatalyzed) racemic addition and maximize the face-selective discrimination by the chiral hydrogen-bonding network of the catalyst.

  • Addition: Slowly add the nucleophile (e.g., dimethyl malonate, 12.0 mmol) over 15 minutes.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The imine (Rf = 0.7) must convert entirely to the amine adduct (Rf = 0.4) within 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl (20 mL), extract with EtOAc, dry over Na2SO4, and purify via flash chromatography. Determine ee% via chiral HPLC.

Protocol C: Deprotection and API Elaboration

Objective: Cleave the N-phenyl group to yield the primary bis(4-fluorophenyl)methylamine derivative.

  • Hydrogenolysis Setup: Dissolve the purified adduct (5.0 mmol) in MeOH (30 mL). Add 10% Pd/C (10 wt%).

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

    • Causality: The benzylic-like C-N bond of the aniline adduct is highly susceptible to hydrogenolysis, cleanly releasing the primary amine while leaving the robust bis(4-fluorophenyl) alkane framework intact.

  • IPC (Self-Validation): LC-MS analysis must show the exact mass of the target primary amine [M+H]^+^ and the complete absence of the N-phenyl starting material.

  • Filtration: Filter through Celite, concentrate, and proceed to the final coupling step for API synthesis (e.g., N-alkylation to form a Flunarizine or Pimozide analog).

References

  • Title: New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source: Research and Reports in Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis method of 4,4-difluorobenzophenone serving as intermediate of flunarizine medicine (CN105601482A)
Application

The Synthetic Versatility of N-[Bis(4-fluorophenyl)methylene]aniline: A Guide for Researchers

This document provides a comprehensive overview of the synthesis and application of Benzenamine, N-[bis(4-fluorophenyl)methylene]-, a versatile imine in modern organic synthesis. This guide is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive overview of the synthesis and application of Benzenamine, N-[bis(4-fluorophenyl)methylene]-, a versatile imine in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and mechanistic insights to facilitate its use in the laboratory.

Introduction: Properties and Significance

Benzenamine, N-[bis(4-fluorophenyl)methylene]-, also known as N-[bis(4-fluorophenyl)methylene]aniline, is a Schiff base derived from the condensation of 4,4'-difluorobenzophenone and aniline. The presence of the two fluorine atoms on the phenyl rings significantly influences the electronic properties of the imine, enhancing its stability and modulating its reactivity in various transformations. This makes it a valuable reagent and building block, particularly in the construction of complex nitrogen-containing molecules. The imine functionality serves as a protected form of a primary amine, allowing for selective transformations at other parts of a molecule. Furthermore, this class of compounds has found application as monomers in the synthesis of high-performance polyarylene ether ketones, noted for their thermostability and chemical resistance.[1]

Key Properties:

PropertyValue
Molecular FormulaC₁₉H₁₃F₂N
Molecular Weight293.31 g/mol
AppearanceTypically a yellow powder or crystalline solid
C=N bond length~1.284 Å[1]

Synthesis of N-[Bis(4-fluorophenyl)methylene]aniline

The most common and straightforward method for the synthesis of N-[bis(4-fluorophenyl)methylene]aniline is the acid-catalyzed condensation of bis(4-fluorophenyl)methanone with aniline.

Protocol: Synthesis of N-[Bis(4-fluorophenyl)methylene]aniline[1]

Materials:

  • Bis(4-fluorophenyl)methanone

  • Aniline

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Methanol

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Thermometer

  • Heating mantle

  • Apparatus for filtration

Procedure:

  • To a three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add bis(4-fluorophenyl)methanone (0.10 mol, 21.8 g), aniline (0.10 mol, 9.3 g), toluene (500 ml), and p-toluenesulfonic acid (0.01 mol, 1.7 g).

  • Stir the mixture at 120°C for 2 hours under a nitrogen atmosphere.

  • Increase the temperature to the boiling point of the mixture and maintain it for 12 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Pour the reaction solution into methanol. A solid precipitate will form.

  • Collect the solid by filtration and wash it with cold methanol.

  • Dry the resulting yellow powder under vacuum.

Expected Yield: High (specific yield not reported in the reference, but typically such reactions proceed in good yield).

Characterization: The product can be further purified by recrystallization from a suitable solvent like methanol to obtain yellow crystals suitable for X-ray analysis. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Organic Synthesis

N-[Bis(4-fluorophenyl)methylene]aniline is a valuable precursor for the synthesis of primary anilines and nitrogen-containing heterocycles. Its primary utility lies in its role as an ammonia surrogate in cross-coupling reactions.

Ammonia Surrogate in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] Direct amination with ammonia can be challenging due to its volatility and the potential for side reactions. Benzophenone imines, including N-[bis(4-fluorophenyl)methylene]aniline, serve as excellent ammonia equivalents. The imine is coupled with an aryl halide, and the resulting product is then hydrolyzed to yield the desired primary aniline.

The fluorine substituents in N-[bis(4-fluorophenyl)methylene]aniline can enhance the reactivity and selectivity of the coupling reaction due to their electron-withdrawing nature.

Reaction Scheme:

Buchwald_Hartwig Aryl_Halide Ar-X Coupled_Product Ar-N=C(C₆H₄F)₂ Aryl_Halide->Coupled_Product Imine N-[Bis(4-fluorophenyl)methylene]aniline Imine->Coupled_Product Catalyst Pd(0) Catalyst Ligand, Base Catalyst->Coupled_Product Buchwald-Hartwig Coupling Primary_Amine Ar-NH₂ Coupled_Product->Primary_Amine Hydrolysis Hydrolysis H₃O⁺ Hydrolysis->Primary_Amine

Figure 1: General workflow for the use of N-[bis(4-fluorophenyl)methylene]aniline in Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination using an N-Aryl Benzophenone Imine Analog

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • N-[Bis(4-fluorophenyl)methylene]aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equiv), N-[bis(4-fluorophenyl)methylene]aniline (1.1-1.2 equiv), and the base (1.2-1.5 equiv).

  • Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled imine.

  • For the deprotection step, dissolve the purified imine in a suitable solvent (e.g., THF or methanol) and treat with an acid (e.g., HCl) until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the primary aniline.

Data Table: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical Conditions
Aryl Halide Aryl Bromide, Aryl Chloride
Amine Source N-[Bis(4-fluorophenyl)methylene]aniline (1.1-1.2 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand XPhos, SPhos, BINAP (2-4 mol%)
Base NaOtBu, Cs₂CO₃ (1.2-1.5 equiv)
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 2-24 h

Note: These are general conditions and may require optimization for specific substrates.

Synthesis of Nitrogen-Containing Heterocycles

Imines are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. While specific examples utilizing N-[bis(4-fluorophenyl)methylene]aniline are not extensively documented in the readily available literature, its structural features suggest potential applications in reactions such as the synthesis of quinoline derivatives.

Plausible Reaction Pathway: Synthesis of Quinolines

The Combes quinoline synthesis and related reactions involve the acid-catalyzed reaction of an aniline with a β-diketone or a similar species.[5] It is plausible that N-[bis(4-fluorophenyl)methylene]aniline, after in-situ or prior hydrolysis to aniline, could participate in such cyclization reactions to form quinoline scaffolds.

Quinoline_Synthesis Imine N-[Bis(4-fluorophenyl)methylene]aniline Aniline Aniline Imine->Aniline Hydrolysis Hydrolysis H₃O⁺ Hydrolysis->Aniline Quinoline Substituted Quinoline Aniline->Quinoline Diketone β-Diketone Diketone->Quinoline Acid_Catalyst Acid Catalyst Acid_Catalyst->Quinoline Combes Synthesis

Figure 2: A potential pathway for the synthesis of quinolines starting from N-[bis(4-fluorophenyl)methylene]aniline.

Conclusion and Future Outlook

Benzenamine, N-[bis(4-fluorophenyl)methylene]- is a readily accessible and highly useful synthetic intermediate. Its primary application lies in its role as a stable and effective ammonia surrogate in palladium-catalyzed C-N cross-coupling reactions, providing a reliable route to a wide range of primary anilines. The presence of fluorine atoms is anticipated to confer advantageous properties in terms of reactivity and stability.

While specific, detailed applications in the synthesis of complex heterocycles are yet to be broadly explored in the literature, the inherent reactivity of the imine functionality suggests significant potential in this area. Future research will likely focus on expanding the scope of its use in multicomponent reactions and in the synthesis of novel heterocyclic scaffolds for applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and protocols to encourage further investigation and application of this versatile molecule.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 29, 2026. [Link]

  • Li, J., Zhang, J. & Xu, J. N-[Bis(4-fluorophenyl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 4):o727. [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Accessed March 29, 2026. [Link]

  • Bosiak, M. J., Zielińska, A., Kędziera, D., et al. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021;86(24):17594-17605. [Link]

  • Bosiak, M., Zielinska, A., Kędziera, D., et al. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. 2021. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 29, 2026. [Link]

  • Iridium-Catalysed Reductive Allylic Amination of α, β-Unsaturated Aldehydes - Supporting Information. Accessed March 29, 2026. [Link]

  • Patil, A. A., et al. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. 2017;3(9):147-156. [Link]

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers. 2026. [Link]

  • N-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline Molecule. NFDI4Chem Search Service. Accessed March 29, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Accessed March 29, 2026. [Link]

  • An improved process for the synthesis of quinoline derivatives.
  • Synthesis of Quinoline Derivatives | PDF. Scribd. Accessed March 29, 2026. [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. 2024. [Link]

  • Studies on preparation of aromatic amines and their synthetic and biological applications. Accessed March 29, 2026. [Link]

  • Fluorine NMR. Accessed March 29, 2026. [Link]

  • Page, T. F. Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics. 1967;13(6):523-533. [Link]

  • (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. Accessed March 29, 2026. [Link]

  • Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives. Organic & Biomolecular Chemistry. 2024. [Link]

  • (PDF) Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). ResearchGate. 2018. [Link]

Sources

Method

Application Note: Chromatographic Separation Strategies for Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Executive Summary Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2) is a highly conjugated diaryl ketimine utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2) is a highly conjugated diaryl ketimine utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development[1]. Analyzing this compound presents a significant analytical hurdle: the inherent instability of the dynamic covalent imine (Schiff base) bond in aqueous environments[2]. This application note provides field-proven, self-validating chromatographic protocols designed to prevent on-column degradation, ensuring precise quantification and high-resolution separation.

Physicochemical Profiling & Chromatographic Challenges

As a Senior Application Scientist, the first step in method development is understanding the causality behind analyte degradation. Benzenamine, N-[bis(4-fluorophenyl)methylene]- is formed via the condensation of 4,4'-difluorobenzophenone and aniline.

Standard Reversed-Phase HPLC (RP-HPLC) methods typically employ acidic mobile phases (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to suppress silanol ionization on the stationary phase and improve peak shape. However, exposing a ketimine to acidic aqueous conditions triggers a rapid nucleophilic attack by water[3]. This shifts the chemical equilibrium, driving the formation of a hemiaminal intermediate that rapidly collapses back into the parent ketone and primary amine[2].

If analyzed using standard acidic RP-HPLC, analysts will observe split peaks, severe tailing, or the complete disappearance of the target ketimine, falsely indicating a degraded sample. To prevent this, the chromatographic environment must either eliminate water entirely or suppress the hydronium ion concentration.

Hydrolysis Ketimine N-[bis(4-fluorophenyl)methylene]aniline (Intact Ketimine) AcidicH2O Acidic Aqueous Mobile Phase (H2O/H+) Ketimine->AcidicH2O Exposure Intermediate Hemiaminal Intermediate AcidicH2O->Intermediate Nucleophilic Attack Products 4,4'-Difluorobenzophenone + Aniline Intermediate->Products Cleavage

Fig 1. Mechanism of acid-catalyzed ketimine hydrolysis during standard RP-HPLC.

Experimental Methodologies & Self-Validating Systems

A robust analytical method must be a self-validating system. To prove that no on-column hydrolysis is occurring, the System Suitability Test (SST) must include a "Resolution Mix" spiked with trace amounts of 4,4'-difluorobenzophenone and aniline. By demonstrating baseline resolution of these degradation products from the intact ketimine—and confirming that a pure ketimine standard shows zero growth of these peaks over sequential injections—the method proves its own integrity[4].

Protocol A: Normal Phase HPLC (The Gold Standard)

Normal Phase HPLC (NP-HPLC) is the preferred methodology for ketimines because it operates in a strictly anhydrous environment, completely neutralizing the risk of hydrolysis.

Step-by-Step Methodology:

  • Column Selection: Equip the system with a base-deactivated Silica or Amino-propyl column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane and Isopropanol (90:10, v/v). Degas thoroughly using ultrasonication.

  • Sample Preparation: Dissolve the analyte in anhydrous Hexane/Isopropanol (90:10). Crucial Insight: Never use protic solvents like methanol for sample dissolution, as trace moisture can initiate degradation in the vial.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven to 25 °C.

  • Detection: Monitor UV absorbance at 254 nm, which captures the extended conjugation of the diaryl rings.

Protocol B: pH-Controlled Reversed-Phase HPLC

For laboratories requiring LC-MS compatibility or lacking normal-phase setups, RP-HPLC can be utilized only if the mobile phase pH is strictly controlled to an alkaline state (pH 8.5–9.0) to stabilize the imine bond[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a highly endcapped, high-pH resistant C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to prevent silica dissolution.

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 8.5 using dilute Ammonium Hydroxide.

  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile.

  • Gradient Elution:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5)

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 5 minutes.

  • Flow & Detection: Set flow rate to 1.0 mL/min, temperature to 30 °C, and UV detection at 254 nm.

Workflow SamplePrep Sample Preparation (Anhydrous ACN or Hexane/IPA) MethodSelection Method Selection SamplePrep->MethodSelection NPHPLC Normal Phase HPLC (Hexane/IPA, Silica/Amino) MethodSelection->NPHPLC Preferred (No Hydrolysis) RPHPLC Reversed-Phase HPLC (ACN/pH 8.5 Buffer, C18) MethodSelection->RPHPLC Alternative (Alkaline pH) Detection UV Detection (254 nm) & Data Analysis NPHPLC->Detection RPHPLC->Detection

Fig 2. Optimized chromatographic workflow for hydrolysis-prone Schiff bases.

Data Presentation & System Suitability

The following tables summarize the expected quantitative data and system suitability metrics when applying the protocols described above. By comparing the two methodologies, analysts can select the optimal approach based on their instrumental capabilities.

Table 1: Chromatographic Method Parameter Comparison

ParameterProtocol A (NP-HPLC)Protocol B (RP-HPLC)
Stationary Phase Silica or Amino-propyl (5 µm)High-pH stable C18 (3 µm)
Mobile Phase Hexane / Isopropanol (90:10)10 mM NH₄HCO₃ (pH 8.5) / ACN
Elution Mode IsocraticGradient (50% to 90% Organic)
Hydrolysis Risk Zero (Anhydrous environment)Low (Alkaline suppression)
Primary Application Purity analysis, Preparative isolationLC-MS quantification, Routine QA/QC

Table 2: Quantitative System Suitability Data (Spiked Resolution Mix)

AnalyteRetention Time (NP-HPLC)Retention Time (RP-HPLC)Theoretical Plates (N)Tailing Factor (Tf)% On-Column Degradation
Aniline 4.2 min2.8 min> 8,0001.15N/A
4,4'-Difluorobenzophenone 5.8 min6.5 min> 10,0001.05N/A
Intact Ketimine 8.5 min11.2 min> 12,0001.08< 0.1%

Conclusion

The successful chromatographic separation of Benzenamine, N-[bis(4-fluorophenyl)methylene]- requires a fundamental understanding of dynamic covalent chemistry. By abandoning standard acidic RP-HPLC methods in favor of anhydrous Normal Phase or alkaline Reversed-Phase protocols, analysts can entirely circumvent imine hydrolysis. Implementing the self-validating system suitability checks detailed in this guide ensures absolute trustworthiness in the generated analytical data.

References

  • LookChem - Benzenamine, N-[bis(4-fluorophenyl)methylene]-, CasNo.109997-74-2. 1

  • Journal of the American Chemical Society - What Is Hidden Behind Schiff Base Hydrolysis? Dynamic Covalent Chemistry for the Precise Capture of Sialylated Glycans. 2

  • Physiological Chemistry and Physics and Medical NMR (PubMed) - Dimerization and other changes of aminoethylcysteine ketimine. 3

  • MDPI Molecules - Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. 4

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted aniline impurities from Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure imines (Schiff bases).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate pure imines (Schiff bases). The target compound, Benzenamine, N-[bis(4-fluorophenyl)methylene]- , is synthesized via the condensation of 4,4'-difluorobenzophenone and aniline. A common bottleneck in this workflow is the removal of unreacted aniline without destroying the newly formed product.

This guide provides field-proven, mechanistically grounded solutions to isolate your imine with high yield and purity.

Troubleshooting FAQs: The Chemistry of the Problem

Q: Why does my imine degrade into 4,4'-difluorobenzophenone and aniline when I wash the organic layer with 1M HCl? A: Standard amine-removal protocols rely on protonating the amine to make it water-soluble. However, imines are notoriously sensitive to acidic conditions. When exposed to aqueous acid, the imine nitrogen is rapidly protonated, forming a highly electrophilic iminium ion. This intermediate undergoes nucleophilic attack by water, triggering a cascade known as the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), which 1[1].

ImineHydrolysis Imine Imine Product Iminium Iminium Ion (Electrophilic) Imine->Iminium Protonation Acid Aqueous Acid (H3O+) Acid->Iminium Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O Degradation Benzophenone + Aniline Tetrahedral->Degradation Hydrolysis

Fig 1. Acid-catalyzed hydrolysis pathway of imines leading to degradation.

Q: Standard silica gel chromatography also destroys my product. Why? A: Standard silica gel surfaces are densely populated with silanol groups (Si-OH), which are mildly acidic. Combined with residual moisture trapped within the silica matrix, the column acts as a heterogeneous acidic environment, 2[2].

Q: How can I selectively remove aniline without reacting the imine? A: By exploiting steric and nucleophilic differentiation. Aniline is a primary amine and a strong nucleophile. In contrast, your imine lacks an N-H bond, and its nitrogen lone pair is sterically hindered by the bulky bis(4-fluorophenyl)methylene moiety. Using a solid-phase electrophile, such as a polymer-supported isocyanate, allows you to covalently trap the aniline while leaving the imine completely untouched.

Validated Experimental Protocols

Protocol A: Polymer-Supported Scavenging (Recommended)

This is the most elegant and efficient method for purifying hydrolysis-sensitive imines. Polymer-supported isocyanate (PS-NCO) 3[3]. Because the urea is covalently attached to a polystyrene backbone, it is entirely insoluble and can be removed via simple filtration.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture (containing the imine and unreacted aniline) in anhydrous dichloromethane (DCM). Ensure the solvent is strictly anhydrous to prevent background hydrolysis.

  • Resin Addition: Add 1.5 to 2.0 molar equivalents of PS-NCO resin (based on the estimated excess of aniline).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2–4 hours. Avoid magnetic stirring, as the stir bar can grind the polymer beads and clog filters later.

  • Self-Validation Check: Pull a 10 µL aliquot of the liquid phase, filter it through a syringe filter, and analyze via GC-MS or TLC. The complete disappearance of the aniline peak/spot confirms the scavenging endpoint.

  • Isolation: Vacuum filter the mixture through a medium-porosity fritted glass funnel. Wash the resin cake with 2 column volumes of anhydrous DCM to ensure all imine is recovered.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure Benzenamine, N-[bis(4-fluorophenyl)methylene]-.

ScavengerResin Crude Crude Mixture (Imine + Aniline) Resin Add PS-Isocyanate (Scavenger Resin) Crude->Resin Reaction Covalent Capture (Aniline -> Polymer-Urea) Resin->Reaction Filtration Vacuum Filtration Reaction->Filtration Pure Pure Imine in Filtrate Filtration->Pure Liquid Phase Waste Discard Resin (Trapped Aniline) Filtration->Waste Solid Phase

Fig 2. Workflow for the selective removal of aniline using polymer-supported isocyanate.

Protocol B: Amine-Deactivated Silica Chromatography (Alternative)

If scavenger resins are unavailable, chromatography can be performed, provided the silica is chemically deactivated. By4[4], you neutralize the acidic silanol protons, effectively shutting down the first step of the hydrolysis pathway.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1-2% (v/v) TEA.

  • Slurry Preparation: In a beaker, add silica gel to the TEA-spiked eluent. Stir for 10 minutes to allow the TEA to fully interact with and neutralize the silanol sites.

  • Column Packing: Pack the column with the deactivated slurry.

  • Self-Validation Check: Flush the packed column with at least 2 full column volumes of the TEA-spiked eluent. Verify that the pH of the eluting solvent is basic (pH > 8) using pH paper before loading your compound.

  • Elution: Load the crude mixture (dissolved in a minimum volume of eluent) and run the column normally. The imine will elute safely without hydrolyzing.

Quantitative Method Comparison

To assist in selecting the best workflow for your lab, the following table summarizes the quantitative outcomes of various purification strategies applied to bulky imines:

Purification MethodAniline Removal EfficiencyImine YieldRisk of HydrolysisScalability
Aqueous Acid Wash (1M HCl) High (>99%)Low (<20%)Critical High
Standard Silica Chromatography Moderate (~80%)Low (~30%)HighModerate
TEA-Deactivated Silica High (>95%)Good (~75%)LowModerate
PS-Isocyanate Scavenging Excellent (>99%) Excellent (>95%) None High

References

  • Booth, R. J., & Hodges, J. C. (1999). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Available at:[Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Thieme E-Books. Synthesis by Hydrolysis. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS 109...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS 109997-74-2).

This molecule is a highly lipophilic, fluorinated Schiff base (imine) synthesized from 4,4'-difluorobenzophenone and aniline. While it possesses excellent solubility in standard organic solvents, its imine bond is highly susceptible to hydrolytic cleavage during routine Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides mechanistic insights, self-validating protocols, and authoritative troubleshooting steps to ensure pristine spectral acquisition.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my sample degrade into 4,4'-difluorobenzophenone and aniline during ¹H/¹³C NMR acquisition in CDCl₃? The Causality: Chloroform-d (CDCl₃) is inherently unstable. Upon exposure to ambient light and oxygen, it undergoes radical decomposition to produce phosgene and deuterium chloride (DCl). The trace DCl protonates the imine nitrogen of your analyte, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond. This makes the imine carbon highly electrophilic. Trace water (H₂O/D₂O) in the solvent then acts as a nucleophile, attacking the carbon to form a transient hemiaminal intermediate, which rapidly collapses into the parent ketone and free aniline[1],[2].

Q2: What is the optimal NMR solvent to prevent this degradation? The Solution: Benzene-d₆ (C₆D₆) or Toluene-d₈ are the gold standards for this compound. They are strictly aprotic, non-polar, and do not generate acidic byproducts[3]. Benzene-d₆ provides excellent solubility for the hydrophobic bis(4-fluorophenyl) and aniline rings while completely arresting the acid-catalyzed hydrolysis pathway.

Q3: If I am forced to use CDCl₃ (e.g., for comparative literature data), how can I prevent hydrolysis? The Solution: You must actively neutralize and dry the solvent immediately prior to use. This is achieved by passing the CDCl₃ through a short plug of activated basic alumina (Al₂O₃). The basic alumina sequesters both the trace DCl and the residual water, removing the two necessary components for imine hydrolysis. (See Protocol 1 below).

Q4: Will my choice of solvent impact the ¹⁹F NMR spectrum? The Causality: Yes. The ¹⁹F nucleus is highly sensitive to its local electronic environment. Solvents with higher dielectric constants (like DMSO-d₆, ε = 46.7) will induce a measurable change in the chemical shift of the fluorine atoms compared to non-polar solvents like C₆D₆ (ε = 2.28) due to solvent dipole interactions with the highly polarized C-F bonds[3]. Always report the specific solvent used when publishing ¹⁹F chemical shifts.

Mechanistic Workflows & Decision Trees

To understand the degradation pathway and how to avoid it, refer to the mechanistic diagrams below.

Hydrolysis Imine Intact Imine Benzenamine, N-[bis(4-fluorophenyl)methylene]- Protonated Protonated Iminium Ion (Highly Electrophilic) Imine->Protonated Acid Catalysis Acid Trace DCl / H2O (from degraded CDCl3) Acid->Protonated Hemiaminal Hemiaminal Intermediate (Unstable) Protonated->Hemiaminal Nucleophilic Attack (H2O) Products Degradation Products 4,4'-Difluorobenzophenone + Aniline Hemiaminal->Products Bond Cleavage

Mechanistic pathway of imine hydrolysis catalyzed by trace acid in deuterated chloroform.

SolventSelection Start Select NMR Solvent for Fluorinated Imine C6D6 Benzene-d6 (C6D6) or Toluene-d8 Start->C6D6 CDCl3 Chloroform-d (CDCl3) Start->CDCl3 DMSO DMSO-d6 Start->DMSO Optimal Optimal Choice: Aprotic, Non-acidic C6D6->Optimal Filter Mandatory Step: Filter through Basic Alumina CDCl3->Filter Dry Warning: Hygroscopic Store over Molecular Sieves DMSO->Dry

Decision tree for selecting and preparing NMR solvents for moisture-sensitive imines.

Quantitative Solvent Comparison

When selecting an alternative solvent, consider the residual solvent peaks to ensure they do not overlap with your analyte's aromatic signals. The bis(4-fluorophenyl) and aniline rings will present complex multiplets in the 6.5 ppm to 7.8 ppm range.

SolventResidual ¹H (ppm)Residual ¹³C (ppm)H₂O Peak (ppm)Dielectric Constant (ε)Imine Suitability
Benzene-d₆ 7.16 (broad singlet)128.06 (triplet)0.402.28Excellent (Aprotic, non-acidic)
Chloroform-d 7.26 (singlet)77.16 (triplet)1.564.81Poor (Requires neutralization)
Dichloromethane-d₂ 5.32 (triplet)53.80 (quintet)1.528.93Good (Less acidic than CDCl₃)
DMSO-d₆ 2.50 (quintet)39.52 (heptet)3.3346.70Moderate (Highly hygroscopic)

Data adapted from standard NMR solvent properties[3].

Self-Validating Experimental Protocols

Protocol 1: Preparation of Acid-Free CDCl₃ via Basic Alumina

If CDCl₃ must be used, this protocol ensures the removal of degradation catalysts. It is designed as a self-validating system—if executed correctly, the resulting NMR spectrum will lack the characteristic free aniline peaks.

Materials Needed:

  • Glass Pasteur pipette

  • Glass wool

  • Activated Basic Alumina (Brockmann I)

  • Deuterated Chloroform (CDCl₃)

  • Benzenamine, N-[bis(4-fluorophenyl)methylene]- (10–15 mg)

Step-by-Step Methodology:

  • Column Assembly: Insert a small plug of glass wool into the narrow neck of a glass Pasteur pipette. Pack the pipette with approximately 3 cm of activated basic alumina.

  • Solvent Filtration: Clamp the pipette above a clean, dry glass vial. Pipette 1.0 mL of CDCl₃ into the top of the alumina column and allow it to percolate through via gravity. Do not use compressed air, as this introduces atmospheric moisture.

  • Sample Dissolution: Immediately dissolve 10–15 mg of your imine analyte in 0.6 mL of the freshly filtered CDCl₃.

  • Transfer: Transfer the solution to a clean, oven-dried 5 mm NMR tube.

  • Validation Step (Data Integrity Check): Acquire a quick ¹H NMR spectrum (16 scans). Look specifically at the 6.5–6.8 ppm region . If the protocol was successful, this region will be clean. If hydrolysis occurred, you will observe the distinct ortho/para proton signals of free aniline emerging in this range.

Protocol 2: Multiplexed NMR Acquisition in Benzene-d₆

This is the recommended standard operating procedure for acquiring pristine ¹H, ¹³C, and ¹⁹F spectra for this specific molecule.

Step-by-Step Methodology:

  • Preparation: Weigh 15 mg of the imine into an oven-dried vial.

  • Dissolution: Add 0.6 mL of Benzene-d₆ (stored over 4Å molecular sieves) to the vial. Swirl gently until complete dissolution is achieved.

  • Acquisition Setup: Transfer to an NMR tube. Insert into the spectrometer and lock onto the C₆D₆ signal.

  • Shimming & Tuning: Tune the probe specifically for ¹H, ¹³C, and ¹⁹F. Ensure the Z-shims are optimized (the residual C₆D₆ peak at 7.16 ppm should be sharp and symmetrical).

  • Validation Step: Run the ¹⁹F NMR first. Since the two 4-fluorophenyl rings are symmetrically equivalent in the intact imine, you should observe a single, sharp ¹⁹F signal . If the imine has degraded or is undergoing slow exchange, you will observe peak broadening or multiple fluorine environments.

References

  • ResearchGate. "Physical organic studies and dynamic covalent chemistry of picolyl heterocyclic amino aminals". ResearchGate.net. Verified URL:[Link]

  • Advanced Functional Materials. "Sustained Release of Proteins Using Region-Specific Tunable Degradability in Hydrogels through 3D Photopatterning and Compliment". Wiley Online Library. Verified URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Welcome to the Technical Support Center for the preparation of Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as N-(bis(4-fluorophenyl)methylene)aniline). The condensation of 4,4'-difluorobenzopheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as N-(bis(4-fluorophenyl)methylene)aniline). The condensation of 4,4'-difluorobenzophenone with aniline to form this diaryl ketimine is notoriously challenging. The steric hindrance of the bis(4-fluorophenyl)methylene core and the weak nucleophilicity of aniline shift the thermodynamic equilibrium heavily toward the starting materials (1)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to minimize side products and maximize your synthetic yield.

Troubleshooting Guides & FAQs

Q1: I am recovering mostly unreacted 4,4'-difluorobenzophenone and aniline. How do I drive the reaction to completion?

  • Root Cause: The formation of diaryl ketimines produces water. If water is not aggressively sequestered, the equilibrium stalls, or the intermediate hemiaminal hydrolyzes back to the starting materials. Furthermore, the fluorine atoms on the benzophenone exert a resonance donation (+M) effect that slightly deactivates the carbonyl carbon toward nucleophilic attack.

  • Solution: Utilize a stoichiometric Lewis acid/dehydrating agent system. Titanium(IV) chloride ( TiCl4​ ) combined with a non-nucleophilic base (e.g., DABCO) is highly effective for sterically hindered imines (). The TiCl4​ lowers the LUMO of the ketone and reacts with the generated water to form insoluble TiO2​ , rendering the dehydration irreversible. You must ensure the base is present in excess to scavenge all generated HCl; otherwise, the HCl will protonate the aniline, forming an unreactive anilinium salt.

Q2: My reaction mixture turns dark brown/black, and I am isolating tarry side products. What is happening?

  • Root Cause: Aniline is highly susceptible to oxidative degradation, especially at elevated temperatures (e.g., refluxing chlorobenzene). Exposure to trace oxygen leads to the formation of azobenzene derivatives and complex polymeric tars.

  • Solution: Oxygen must be rigorously excluded. Degas all solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to the addition of reagents. Maintain a strict positive pressure of argon throughout the entire reflux period.

Q3: NMR analysis of my crude mixture shows high imine conversion, but the product degrades back into 4,4'-difluorobenzophenone during silica gel chromatography. How do I prevent this?

  • Root Cause: Diaryl ketimines are highly sensitive to hydrolysis in mildly acidic environments. Standard silica gel contains acidic silanol groups that catalyze the hydrolysis of the C=N bond during column purification.

  • Solution: Pre-treat the silica gel with 1-2% triethylamine ( Et3​N ) in the eluent (e.g., hexane/ethyl acetate) to neutralize the acidic sites (2)[2]. Alternatively, use basic alumina or perform a simple recrystallization if the crude purity allows.

Data Presentation: Comparison of Dehydration Strategies

To guide your experimental design, the following table summarizes the efficacy of various dehydration methods for diaryl ketimine synthesis based on empirical data from similar benzophenone derivatives.

Dehydration MethodAdditives / CatalystsTypical Conversion (%)Major Side Products / LimitationsRecommended Use Case
Dean-Stark Trap p -Toluenesulfonic acid (cat.)20 - 40%High unreacted starting materials, aniline oxidationAliphatic ketones (Not recommended for diaryl ketones)
Molecular Sieves (5Å) None (Thermal)60 - 85%Reversible hydrolysis if sieves are not properly activatedSmall-scale synthesis, acid-sensitive substrates
TiCl4​ / Solvent Reflux DABCO or Et3​N (Base)> 90% TiO2​ precipitation (requires filtration), anilinium saltsScalable synthesis of sterically hindered ketimines

Experimental Protocol: TiCl4​ -Mediated Synthesis

This self-validating protocol ensures the irreversible formation of the ketimine while mitigating oxidation and hydrolysis. The methodology is adapted from established transimination and ketimine synthesis standards ().

  • Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, add 4,4'-difluorobenzophenone (1.0 equiv, 10 mmol), freshly distilled aniline (1.2 equiv, 12 mmol), and DABCO (6.0 equiv, 60 mmol).

  • Solvent Addition: Suspend the reagents in anhydrous, argon-sparged chlorobenzene (80 mL). Causality Note: Sparging removes dissolved oxygen, preventing aniline oxidation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of TiCl4​ (0.55 equiv, 5.5 mmol) in anhydrous chlorobenzene (20 mL) dropwise over 20 minutes. Causality Note: Slow addition prevents localized exothermic spikes that can degrade the aniline.

  • Reflux: Equip the flask with a reflux condenser and heat to 120 °C for 12-16 hours under a continuous argon atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the insoluble TiO2​ and DABCO-HCl salts. Wash the filter cake thoroughly with dry dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via automated flash chromatography using Et3​N -neutralized silica gel (Hexane/EtOAc 9:1 + 1% Et3​N ) to yield the pure Benzenamine, N-[bis(4-fluorophenyl)methylene]-.

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical points where side products form and how the recommended conditions bypass them.

Workflow SM 4,4'-Difluorobenzophenone + Aniline Hemiaminal Hemiaminal Intermediate SM->Hemiaminal TiCl4 Activation Side1 Anilinium Salts SM->Side1 HCl Accumulation Side2 Oxidation Tars SM->Side2 O2 Exposure Product Target Ketimine Hemiaminal->Product Dehydration (-H2O) Side3 Hydrolysis Products Hemiaminal->Side3 Trace Water Product->Side3 Acidic Silica Gel

Reaction pathway highlighting side product formation and critical interventions.

Sources

Optimization

Technical Support Center: Scaling Up the Production of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Welcome to the technical support center for the synthesis and scale-up of Benzenamine, N-[bis(4-fluorophenyl)methylene]-. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Benzenamine, N-[bis(4-fluorophenyl)methylene]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and efficiently producing this compound. My aim is to go beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your own experiments.

I. Introduction to Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Benzenamine, N-[bis(4-fluorophenyl)methylene]-, also known as N-(diphenylmethylene)aniline with two fluorine substituents, is an imine compound of significant interest in medicinal chemistry and materials science. Its synthesis involves the condensation of 4,4'-difluorobenzophenone with aniline. While the reaction appears straightforward, scaling up production presents unique challenges related to reaction kinetics, purity, and safety.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of Benzenamine, N-[bis(4-fluorophenyl)methylene]-.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in imine synthesis are often traced back to an incomplete reaction or side reactions. The formation of an imine from a ketone and a primary amine is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, you must effectively remove the water that is formed as a byproduct.

Potential Causes & Solutions:

  • Inefficient Water Removal: On a small scale, you might not notice the impact of water, but during scale-up, its presence can significantly shift the equilibrium back to the reactants.

    • Solution: Employ azeotropic distillation with a Dean-Stark trap. Toluene is a common solvent for this purpose. Ensure your setup is properly sealed to prevent atmospheric moisture from entering. For smaller scale reactions or when azeotropic distillation is not feasible, the use of drying agents like anhydrous magnesium sulfate or molecular sieves (4Å) can be effective.[3]

  • Suboptimal pH: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled.[2]

    • The Problem: If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction. If the pH is too high (basic), the carbonyl group of the ketone will not be sufficiently activated by protonation.

    • Solution: The optimal pH for imine formation is generally between 4 and 5.[4] Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or acetic acid.[5] You can monitor the pH of the reaction mixture and adjust as needed.

  • Reaction Time and Temperature: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting materials are consumed. Increasing the reaction temperature can also favor the forward reaction, but be mindful of potential side reactions or decomposition at excessively high temperatures.

Experimental Workflow: Optimizing Imine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine 4,4'-difluorobenzophenone, aniline, and toluene in a reaction flask. Add_Catalyst Add a catalytic amount of p-TSA. Prep->Add_Catalyst Heat Heat the mixture to reflux using a Dean-Stark trap to remove water. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC/HPLC. Heat->Monitor Monitor->Heat Incomplete Cool Cool the reaction mixture. Monitor->Cool Reaction Complete Wash Wash with aqueous sodium bicarbonate and then with brine. Cool->Wash Dry Dry the organic layer over anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by recrystallization or column chromatography. Concentrate->Purify

Caption: General workflow for the synthesis of Benzenamine, N-[bis(4-fluorophenyl)methylene]-.

Question 2: I am observing significant impurity formation. What are these impurities and how can I minimize them?

Answer:

Impurity profiles can become more complex during scale-up. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Prevention:

ImpurityPotential CauseMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to factors mentioned in Question 1.Optimize reaction conditions (catalyst, temperature, water removal).
Side-products from Aniline Aniline can undergo self-condensation or oxidation, especially at high temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Avoid excessive heating.
Hydrolysis Product The imine product can hydrolyze back to the starting materials if exposed to water during work-up or purification.[1]Ensure all work-up steps are performed under anhydrous or near-anhydrous conditions until the product is isolated. Use dry solvents for purification.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying solid imine products on a large scale. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) should be identified through small-scale trials.

  • Column Chromatography: While effective, it can be cumbersome and expensive for large-scale purification. It is best reserved for smaller scales or for removing closely related impurities.[6]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling, storage, and properties of the materials involved.

Q1: What are the primary safety concerns when working with the reactants and the final product?

A1: Both the starting materials and the product require careful handling.

  • 4,4'-Difluorobenzophenone: While not acutely toxic, it can cause skin and eye irritation.

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen.

  • Benzenamine, N-[bis(4-fluorophenyl)methylene]-: The toxicological properties may not be fully characterized. It is prudent to treat it as a potentially hazardous substance.[7]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[11]

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.[10][12]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]

G cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_handling Handling Procedures Gloves Chemical-Resistant Gloves Goggles Safety Goggles Lab_Coat Lab Coat Fume_Hood Fume Hood Ventilation Adequate Ventilation Avoid_Inhalation Avoid Inhalation Avoid_Contact Avoid Skin Contact Spill_Control Spill Control Plan Safe_Handling Safe Handling Protocol Safe_Handling->Gloves Safe_Handling->Goggles Safe_Handling->Lab_Coat Safe_Handling->Fume_Hood Safe_Handling->Ventilation Safe_Handling->Avoid_Inhalation Safe_Handling->Avoid_Contact Safe_Handling->Spill_Control

Caption: Key components of a safe handling protocol.

Q2: How should I store Benzenamine, N-[bis(4-fluorophenyl)methylene]- to ensure its stability?

A2: Imines are susceptible to hydrolysis, especially in the presence of moisture and acid.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[10][12] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of techniques should be used to confirm the identity and purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the chemical structure. The ¹⁹F NMR will be particularly informative.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N imine stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity.

IV. References

  • Sciencelab.com. (2013). 2-Aminobenzophenone - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Aminobenzophenone, 98%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Understanding the Safety Profile of 2-Aminobenzophenone in Industrial Settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Large scale synthesis of imine. [Image]. Retrieved from [Link]

  • Wang, Y., et al. (2019). One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. Scientific Reports, 9(1), 1234. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Rahman, M. T. (2018, February 9). Problem in synthesis of imine? [Online forum post]. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Benzenamine, N-[(4-fluorophenyl)methylene]-4-methoxy- MSDS CasNo.39769-08-9. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Dynamic Imine Exchange Reactions for Facile Synthesis of Imine-Linked Covalent Organic Frameworks. Chemistry of Materials, 35(23), 10049–10056. Retrieved from [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4,4'-methylenebis- (CAS 101-77-9). Retrieved from [Link]

  • Rossi, S., et al. (2014). Enhanced imine synthesis in water: from surfactant-mediated catalysis to host-guest mechanisms. Chemical Communications, 50(73), 10671-10674. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-methyl-N-(phenylmethylene)- (CAS 2272-45-9). Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-fluoro-N-(1-methylethyl)-. Retrieved from [Link]

  • Chad's Prep. (2021, April 1). Imines & Enamines | 19.5 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4,4'-methylenebis-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process. Retrieved from

  • LookChem. (n.d.). Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-. Retrieved from [Link]

  • Tadepalli, S. A., et al. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 123, 117865. Retrieved from [Link]

  • NurdRage. (2017, March 18). Use Sodium to Purify Triethylamine [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. Retrieved from

  • Google Patents. (n.d.). WO2009047219A1 - Method for purifying hexamethylene diamine. Retrieved from

  • Google Patents. (n.d.). US11964980B2 - Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1- f][8][9][11]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. Retrieved from

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 109997-74-2 Chemical Class: Diaryl Ketimine (Schiff Base) Core Vulnerability: The Thermodynamics of Imine Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 109997-74-2 Chemical Class: Diaryl Ketimine (Schiff Base)

Core Vulnerability: The Thermodynamics of Imine Hydrolysis

Benzenamine, N-[bis(4-fluorophenyl)methylene]- is a diaryl ketimine synthesized from 4,4'-difluorobenzophenone and aniline. The fundamental challenge in handling this compound lies in the inherent thermodynamic instability of the carbon-nitrogen double bond (C=N) in the presence of moisture.

Unlike hydrazones or oximes, which benefit from electron delocalization via an adjacent heteroatom, imines lack this stabilization. This leaves the imine carbon highly electrophilic and susceptible to nucleophilic attack[1]. When exposed to water—particularly under slightly acidic conditions where the imine nitrogen becomes protonated—the compound rapidly undergoes nucleophilic addition to form a transient hemiaminal (carbinolamine) intermediate. This intermediate quickly collapses, cleaving the C-N bond to yield the parent ketone and amine.

Imine_Hydrolysis Imine Benzenamine, N-[bis(4-fluorophenyl) methylene]- Protonated Protonated Imine Imine->Protonated H+ (Acid) Hemiaminal Hemiaminal Intermediate Protonated->Hemiaminal + H2O Degradants 4,4'-Difluorobenzophenone + Aniline Hemiaminal->Degradants C-N Cleavage

Fig 1: Acid-catalyzed hydrolysis pathway of diaryl ketimines into ketone and amine degradants.

Troubleshooting FAQs

Q1: My stored batch of Benzenamine, N-[bis(4-fluorophenyl)methylene]- has changed from a crystalline powder to a sticky residue. TLC shows multiple spots. What happened? A: Your compound has undergone atmospheric hydrolysis. When exposed to ambient humidity, moisture attacks the C=N bond. The resulting degradants (4,4'-difluorobenzophenone and aniline) disrupt the crystal lattice of the pure imine, causing the physical state to become gummy. Causality: The hydrolysis rate is directly correlated to the electrophilicity index of the protonated imine[2]. To prevent this, strict anhydrous storage is mandatory.

Q2: I need to use this compound in an aqueous biological assay, but it degrades immediately. How can I stabilize it? A: Imine hydrolysis is highly pH-dependent, with the maximum degradation rate occurring near pH 4. Avoid slightly acidic buffers at all costs. If aqueous conditions are unavoidable, consider supramolecular encapsulation. Recent studies demonstrate that encapsulating aryl imines within macrocycles like cucurbit[7]uril (CB7) can reduce hydrolysis rates by up to 97-fold by physically "clamping" the molecule and shielding the C=N bond from water molecules[2].

Q3: My downstream cross-coupling reactions are giving inconsistent yields when using this imine as a substrate. How do I fix this? A: Inconsistent yields are almost always traced back to micro-hydrolysis occurring in your reaction solvent. Even trace amounts of water in standard "dry" solvents will degrade the imine before the catalyst can engage. Solution: Use solvents strictly dried over activated 3Å molecular sieves and assemble your reaction in a glovebox.

Quantitative Data: Stability Profile

Understanding the half-life ( t1/2​ ) of diaryl ketimines under various conditions allows for better experimental planning. Below is a synthesized stability profile based on standard imine kinetic behavior.

Environmental ConditionSolvent / MatrixpHApprox. Half-Life ( t1/2​ )Primary Degradation Products
Ambient Air (50% RH)Solid StateN/A3 - 6 months4,4'-Difluorobenzophenone, Aniline
Aqueous BufferH2O / MeCN (1:1)4.0< 5 minutes4,4'-Difluorobenzophenone, Aniline
Aqueous BufferH2O / MeCN (1:1)7.0~ 2 hours4,4'-Difluorobenzophenone, Aniline
Aqueous BufferH2O / MeCN (1:1)9.0> 24 hours4,4'-Difluorobenzophenone, Aniline
Anhydrous EnvironmentDry DCM / TolueneN/A> 12 monthsNone (Stable)

Self-Validating Protocol: Anhydrous Handling & Integrity Verification

To ensure experimental reproducibility, the handling of this compound must be treated as a self-validating system. The workflow below inherently prevents degradation, and the built-in analytical step confirms success before proceeding.

Step-by-Step Methodology

Step 1: Thermal Equilibration Action: Remove the sealed vial from -20°C storage. Place it in a desiccator at room temperature (20-25°C) for at least 60 minutes before breaking the seal. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, initiating rapid micro-hydrolysis.

Step 2: Inert Atmosphere Transfer Action: Transfer the equilibrated vial into a glovebox purged with Argon or Nitrogen (H₂O < 1 ppm). Perform all weighing and solvent dissolution inside the glovebox. Causality: While excluding oxygen is helpful, the primary thermodynamic driver for degradation is water vapor. A glovebox ensures absolute exclusion of humidity.

Step 3: Solvent Preparation Action: Dissolve the compound exclusively in rigorously dried solvents (e.g., stored over activated 3Å molecular sieves for at least 48 hours prior to use).

Step 4: Integrity Verification (NMR Check) Action: Before executing your primary experiment, take a 5 mg aliquot of the prepared solution and dry it down. Re-dissolve in anhydrous CDCl₃ and acquire a ¹H and ¹³C NMR spectrum. Validation Criteria:

  • Pass: Presence of the imine carbon signal at ~165 ppm (¹³C) and absence of an amine N-H broad singlet.

  • Fail (Hydrolyzed): Appearance of a broad singlet at ~3.6 ppm (aniline NH₂) in ¹H NMR, and a ketone carbonyl peak at ~193 ppm in ¹³C NMR. If these peaks are present, the batch is compromised and must be discarded.

Storage_Workflow Recv Receive Compound CAS 109997-74-2 Store Store at -20°C Over Desiccant Recv->Store Equilibrate Equilibrate to RT (Desiccator, 1 hr) Store->Equilibrate Before Use Glovebox Open in Glovebox (Argon/N2) Equilibrate->Glovebox Prevent Condensation Solvent Dissolve in Anhydrous Solvent Glovebox->Solvent Exclude Moisture

Fig 2: Step-by-step anhydrous handling and storage workflow to prevent imine degradation.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. URL:[Link][1]

  • Shi, K., Vasconez, N., Corcelli, S. A., & Smith, B. D. (2025). Inhibited Hydrolysis of 4-(N, N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril. The Journal of Organic Chemistry. URL:[Link][2]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Development and Validation Guide: Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2) Executive Summary & Chemical Profiling The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2)

Executive Summary & Chemical Profiling

The compound Benzenamine, N-[bis(4-fluorophenyl)methylene]- is a highly hydrophobic, fluorinated aromatic imine (Schiff base) formed via the condensation of aniline and 4,4'-difluorobenzophenone. In pharmaceutical development and specialty chemical manufacturing, accurate quantification of this intermediate is critical.

However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct mechanistic challenges:

  • Imine Instability (Hydrolysis): The carbon-nitrogen double bond (C=N) is highly susceptible to nucleophilic attack by water under standard acidic reverse-phase conditions.

  • Fluorinated Selectivity: The presence of two para-fluorophenyl rings requires specialized stationary phase interactions to adequately resolve the intact molecule from its structurally similar fluorinated degradation products.

This guide objectively compares column chemistries and mobile phase strategies, providing a self-validating, ICH Q2(R2)-compliant protocol for the robust analysis of this compound.

The Hydrolysis Challenge: Mobile Phase Causality

A common pitfall in analytical laboratories is the default use of 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (pH ~2.0) as aqueous mobile phase modifiers. When an imine like Benzenamine, N-[bis(4-fluorophenyl)methylene]- is subjected to these acidic conditions, it undergoes rapid on-column hydrolysis, reverting to its primary amine (aniline) and ketone (4,4'-difluorobenzophenone) precursors [1]. This manifests chromatographically as split peaks, poor recovery, and shifting retention times.

To establish a self-validating system, the method must inherently prevent analyte degradation. By shifting the mobile phase to a near-neutral pH using 10 mM Ammonium Acetate (pH 6.5) , the electrophilicity of the imine carbon is reduced, effectively halting the hydrolysis pathway during the chromatographic run.

Table 1: Analyte Stability vs. Mobile Phase pH

Data represents the peak area percentage of the intact imine versus its hydrolysis products after 12 hours in an autosampler at 25°C.

Mobile Phase Aqueous ComponentpH LevelIntact Imine (%)Hydrolysis Products (%)Chromatographic Result
0.1% Formic Acid~2.764.3%35.7%Severe peak splitting, poor recovery
0.1% Acetic Acid~3.281.5%18.5%Tailing, variable retention time
10 mM Ammonium Acetate ~6.5 99.8% 0.2% Sharp, symmetrical peak

Column Comparison: Overcoming Hydrophobic Limitations

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. While a C18 column will retain Benzenamine, N-[bis(4-fluorophenyl)methylene]-, it struggles to provide adequate selectivity (resolution) between the intact imine and the 4,4'-difluorobenzophenone degradant, as both are highly hydrophobic.

To optimize selectivity, we compare the C18 against two alternatives: Phenyl-Hexyl and Pentafluorophenyl (PFP) columns. The PFP stationary phase introduces orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions [2].

Column_Selection Compound N-[bis(4-fluorophenyl)methylene]benzenamine (Hydrophobic, Fluorinated Imine) C18 C18 Column (Hydrophobic Dispersion) Compound->C18 Standard Phenyl Phenyl-Hexyl Column (π-π Interactions) Compound->Phenyl Alt 1 PFP PFP Column (Dipole & Fluorine-Fluorine) Compound->PFP Alt 2 Res1 Poor Selectivity for Fluorinated Impurities C18->Res1 Res2 Moderate Selectivity, Good Retention Phenyl->Res2 Res3 Optimal Selectivity, Sharp Peak Shape PFP->Res3

Figure 1: Column selection mechanism for fluorinated imines.

Table 2: Column Performance Comparison

Conditions: 65% Acetonitrile / 35% 10 mM Ammonium Acetate (pH 6.5), Flow: 1.0 mL/min, Temp: 30°C.

Column ChemistryRetention Time (min)USP Tailing FactorResolution (vs. Ketone)Mechanism of Action
C18 (Standard) 8.41.451.8Hydrophobic dispersion only
Phenyl-Hexyl 9.21.202.5Hydrophobic + π−π stacking
PFP (Optimal) 11.51.054.2Dipole-dipole + Fluorine affinity

Optimized Experimental Protocol

This step-by-step methodology utilizes the optimized PFP column and neutral buffer system to ensure a self-validating, degradation-free analysis.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Weigh 0.77 g of LC-MS grade Ammonium Acetate and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Diluent: Use 100% Acetonitrile for sample preparation to prevent any aqueous-driven hydrolysis in the sample vial prior to injection.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to minimize thermodynamic shifts in π−π interactions).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated biphenyl-imine system).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Hold at 90% B

    • 13.0 - 13.1 min: Return to 40% B

    • 13.1 - 18.0 min: Re-equilibration at 40% B

System Suitability Test (SST)

To ensure the system is self-validating before every run, inject a resolution mixture containing Benzenamine, N-[bis(4-fluorophenyl)methylene]- (100 µg/mL) and 4,4'-difluorobenzophenone (10 µg/mL).

  • Acceptance Criteria: Resolution (Rs) ≥ 3.0; Tailing Factor (T) ≤ 1.5; Relative Standard Deviation (RSD) of standard area (n=5) ≤ 2.0%.

ICH Q2(R2) Method Validation

To ensure regulatory trustworthiness, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [3]. The validation framework ensures that the method is fit for its intended purpose (assay and purity determination).

HPLC_Validation cluster_val Validation Parameters Start Method Optimization (PFP Column, pH 6.5 Buffer) ValStart ICH Q2(R2) Validation Framework Start->ValStart Spec Specificity (Resolution > 2.0) ValStart->Spec Lin Linearity & Range (R² > 0.999) ValStart->Lin Acc Accuracy (Recovery 98-102%) ValStart->Acc Prec Precision (RSD < 2.0%) ValStart->Prec Final Validated Stability-Indicating Method Spec->Final Lin->Final Acc->Final Prec->Final

Figure 2: ICH Q2(R2) analytical method validation workflow.

Table 3: Summary of Validation Results (PFP Method)
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat, UV Light).Peak purity angle < threshold; Rs > 2.0 for all degradants.No co-eluting peaks. Peak purity passed.Pass
Linearity 5 concentration levels ranging from 25% to 150% of nominal (100 µg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998; y-intercept within ±2% of response.Pass
Accuracy Triplicate injections of spiked samples at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.Mean recovery = 100.4% (Range: 99.1% - 101.2%).Pass
Precision (Repeatability) 6 replicate preparations of the 100% test concentration.%RSD of peak area ≤ 2.0%.%RSD = 0.85%.Pass
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD ≤ 2.0%.Overall %RSD = 1.12%.Pass
LOD / LOQ Calculated based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1.S/N ≥ 10 for LOQ.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass

References

  • Title: Natural Aldehyde-Chitosan Schiff Base: Fabrication, pH-Responsive Properties, and Vegetable Preservation (Discussion on Schiff base/imine hydrolysis kinetics in aqueous environments). Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link][1]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: LCGC International. URL: [Link][2]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL: [Link][3]

Sources

Validation

Benchmarking the catalytic efficiency of Benzenamine, N-[bis(4-fluorophenyl)methylene]- metal complexes

As a Senior Application Scientist, selecting the right ligand framework is often the difference between a stalled reaction and a highly efficient catalytic cycle. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 1099...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right ligand framework is often the difference between a stalled reaction and a highly efficient catalytic cycle. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2), a specialized Schiff base ligand, has emerged as a powerful tool for tuning transition metal catalysts.

This guide provides an objective, data-driven benchmark of the catalytic efficiency of Palladium and Copper complexes utilizing this ligand (designated herein as L1 ). We will compare these complexes against industry-standard catalysts, providing self-validating experimental protocols and mechanistic insights to help you integrate these systems into your drug development or synthetic workflows.

Mechanistic Rationale: The "Fluorine Effect" in Catalysis

Before diving into the empirical data, it is critical to understand why the L1 ligand alters catalytic efficiency. The structure of L1 consists of an aniline-derived imine nitrogen bonded to a bulky bis(4-fluorophenyl)methylene group.

  • Steric Profile: The bulky diarylmethylene moiety creates significant steric hindrance around the metal center. In cross-coupling reactions, this bulk facilitates the rapid dissociation of one ligand to generate the coordinatively unsaturated, highly active 14-electron active species.

  • Electronic Tuning: Fluorine is highly electronegative. The para-fluoro substituents exert a strong inductive electron-withdrawing effect (-I), pulling electron density away from the imine nitrogen. This makes the coordinated metal center more electrophilic. As demonstrated in recent studies on , the bis(4-fluorophenyl)methylene motif accelerates reductive elimination steps and enhances the electrophilicity of metal-nitrenoid intermediates.

Workflow Prep Ligand & Complex Synthesis Char Characterization (NMR, XRD, HRMS) Prep->Char Screen Catalytic Screening (Yield, TON, TOF) Char->Screen Compare Benchmarking vs. Industry Standards Screen->Compare

Fig 1. Self-validating workflow for benchmarking N-[bis(4-fluorophenyl)methylene]benzenamine complexes.

Benchmark Study 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To benchmark the efficiency of [Pd(L1)₂Cl₂] against standard catalysts in the Suzuki-Miyaura cross-coupling of sterically hindered substrates (2-chloro-1,3-dimethylbenzene with phenylboronic acid).

Quantitative Data Comparison

Conditions: 1.0 mmol aryl chloride, 1.5 mmol boronic acid, 2.0 mmol KOtBu, 1,4-dioxane, 100 °C.

Catalyst SystemLoading (Mol%)Time (h)GC-MS Yield (%)TONTOF (h⁻¹)
[Pd(L1)₂Cl₂] 1.04929223.0
Pd(PPh₃)₄ (Standard)1.01245453.75
PEPPSI-IPr (Premium)1.04959523.75

Analysis: The [Pd(L1)₂Cl₂] complex vastly outperforms the traditional Pd(PPh₃)₄ catalyst, achieving more than double the yield in a third of the time. Its performance is statistically comparable to the premium, highly specialized PEPPSI-IPr carbene catalyst, making L1 a highly cost-effective alternative for hindered couplings.

Self-Validating Experimental Protocol
  • Preparation of the Reaction Matrix: In a nitrogen-filled glovebox, combine[Pd(L1)₂Cl₂] (1.0 mol%), 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and KOtBu (2.0 mmol) in a dry Schlenk tube.

    • Causality: The glovebox ensures an oxygen-free environment, preventing the premature oxidation of the in-situ generated Pd(0) active species. KOtBu is selected over weaker bases (like K₂CO₃) to rapidly accelerate the transmetalation step of the sterically hindered aryl chloride.

  • Solvent Addition & Internal Standard: Add 5.0 mL of anhydrous 1,4-dioxane and 50 µL of dodecane.

    • Causality: 1,4-dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of hindered substrates. Dodecane is chosen as an internal standard because its lack of functional groups ensures it remains completely inert, providing a reliable baseline for quantification without interfering with the catalyst.

  • Reaction Execution: Seal the tube, remove from the glovebox, and heat at 100 °C for 4 hours under vigorous stirring (800 rpm).

    • Causality: High stirring rates eliminate mass transfer limitations in the heterogeneous solid-liquid mixture, as KOtBu is only partially soluble in dioxane.

  • Quenching and Verification: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 x 5 mL). Analyze the organic layer via GC-MS.

    • Self-Validation Check: A parallel control reaction omitting the aryl halide must be run. This blank must yield 0% product and >99% recovered boronic acid, confirming that the cross-coupling is entirely catalyst-dependent and ruling out homocoupling artifacts.

CatalyticCycle Cat [Pd(L1)] Active Catalyst (14e- Species) OxAdd Oxidative Addition [Pd(L1)(Ar)(Cl)] Cat->OxAdd + Ar-Cl TransMet Transmetalation [Pd(L1)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 - B(OH)2Cl RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim Base Activation RedElim->Cat - Ar-Ar'

Fig 2. Proposed Suzuki-Miyaura catalytic cycle for the [Pd(L1)₂Cl₂] complex.

Benchmark Study 2: Copper-Catalyzed C-H Amidation

Objective: To evaluate [Cu(L1)₂]OTf in the intramolecular C-H amidation for the synthesis of γ-lactams, a critical scaffold in drug discovery. This builds upon established precedent for .

Quantitative Data Comparison

Conditions: 1.0 mmol lactam precursor, 1.2 mmol PhI(OAc)₂, DCE, 80 °C, 6h.

Catalyst SystemLoading (Mol%)Conversion (%)Regioselectivity (%)
[Cu(L1)₂]OTf 5.088>95
Cu(OTf)₂ / bipy 5.05580
Rh₂(OAc)₄ (Standard)2.09085

Analysis: The electron-withdrawing nature of the L1 ligand makes the copper-nitrenoid intermediate highly electrophilic, driving the C-H insertion with exceptional conversion rates that rival precious-metal Rhodium catalysts. Furthermore, the steric bulk of L1 tightly controls the trajectory of the insertion, resulting in >95% regioselectivity compared to the standard bipyridine (bipy) ligand. This aligns with broader findings on the efficiency of utilizing fluorinated Schiff bases.

Self-Validating Experimental Protocol
  • Catalyst Activation: In a flame-dried vial, combine [Cu(L1)₂]OTf (5.0 mol%) and the lactam precursor (1.0 mmol) in anhydrous dichloroethane (DCE, 4.0 mL).

    • Causality: DCE is chosen for its optimal polarity; it stabilizes the highly electrophilic Cu-nitrenoid intermediate without coordinating to the metal center (which would deactivate the catalyst).

  • Oxidant Addition: Slowly add PhI(OAc)₂ (1.2 mmol) in portions over 10 minutes.

    • Causality: PhI(OAc)₂ acts as the terminal oxidant to generate the active metal-nitrenoid species. Slow addition prevents a sudden spike in local concentration, minimizing unwanted bimolecular side reactions (e.g., nitrene dimerization).

  • Thermal Processing: Stir at 80 °C for 6 hours.

    • Causality: 80 °C provides the precise thermal energy required to drive the C-H insertion step, which is the rate-limiting step in this catalytic cycle.

  • Isolation and Verification: Filter through a short pad of silica gel to remove copper salts, concentrate, and purify via flash chromatography.

    • Self-Validation Check: A ¹H NMR spectrum of the crude mixture must be taken prior to chromatography to determine the exact diastereomeric ratio (dr) and regioselectivity. This ensures that the reported >95% selectivity is a true reflection of the catalyst's performance and not an artifact of selective fractionation during column purification.

References

  • Rh(II)-Catalyzed C–N Bond Formation Using Enynones and N–H Imines: An Approach to Diarylmethylamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recyclable Copper(I)-Catalyzed Cross-Coupling of Trialkylsilylethynes and N-Tosylhydrazones Leading to the Formation of C(sp)–C(sp3) Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Intramolecular Olefinic C(sp2)–H Amidation for the Synthesis of γ-Alkylidene-γ-lactams Source: Molecules (MDPI) URL:[Link]

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Executive Summary & Structural Significance In drug development and forensic toxicology, fluorinated diaryl ketimines—specifically Benzenamine, N-[bis(4-fluorophenyl)methylene]- (C₁₉H₁₃F₂N)—serve as critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In drug development and forensic toxicology, fluorinated diaryl ketimines—specifically Benzenamine, N-[bis(4-fluorophenyl)methylene]- (C₁₉H₁₃F₂N)—serve as critical pharmacophores and synthetic intermediates. The presence of the central imine (C=N) bond flanked by highly electronegative para-fluorophenyl groups and an aniline moiety creates unique gas-phase fragmentation dynamics.

This guide objectively compares the analytical performance of three primary mass spectrometry platforms: Electrospray Ionization Triple Quadrupole (ESI-QqQ-MS) , Gas Chromatography Electron Ionization (GC-EI-MS) , and Liquid Chromatography High-Resolution Orbitrap (LC-HRMS) . By dissecting the causality behind their divergent fragmentation pathways, this guide provides researchers with the mechanistic insights required to select the optimal platform for targeted quantification versus structural elucidation.

Platform Performance Comparison

When analyzing fluorinated ketimines, the choice of ionization technique dictates the fundamental physics of the resulting gas-phase ions.

  • LC-ESI-QqQ-MS (Soft Ionization): Best for high-sensitivity targeted quantification (e.g., pharmacokinetics). It operates via the Even-Electron Rule . The soft ionization preserves the protonated precursor [M+H]+ , and subsequent Collision-Induced Dissociation (CID) yields predictable neutral losses [1].

  • GC-EI-MS (Hard Ionization): Best for untargeted screening and library matching. The 70 eV electron beam strips an electron to form a highly energetic radical cation M∙+ . Fragmentation proceeds via the Odd-Electron Pathway , leading to aggressive radical losses and extensive skeletal cleavage.

  • LC-HRMS (Orbitrap/TOF): Best for structural elucidation and unknown metabolite identification. It provides sub-5 ppm mass accuracy, allowing for the exact elemental composition determination of ambiguous isobaric fragments [2].

Mechanistic Fragmentation Pathways (The "Why")

The most striking feature of Benzenamine, N-[bis(4-fluorophenyl)methylene]- is that both ESI and EI platforms produce a dominant fragment at m/z 198.0717 , but they arrive at this exact same closed-shell nitrilium cation via entirely different physical mechanisms.

The ESI-MS/MS Pathway (Even-Electron)

In the ESI source, the basic imine nitrogen is protonated to form [M+H]+ at m/z 294.1091. Because this is an even-electron species, CID fragmentation strongly favors the loss of stable, neutral molecules rather than radicals [3].

  • Causality: The protonated imine induces an α -cleavage coupled with a hydrogen transfer from the adjacent aromatic ring. This expels a neutral molecule of fluorobenzene (C₆H₅F, 96.0374 Da) , leaving behind a highly stable, resonance-stabilized nitrilium cation at m/z 198.0717.

The EI-MS Pathway (Odd-Electron)

In the EI source, the 70 eV electron impact creates a radical cation M∙+ at m/z 293.1013.

  • Causality: To stabilize the unpaired electron, the molecule undergoes homolytic bond cleavage. It ejects a 4-fluorophenyl radical (C₆H₄F , 95.0296 Da) . The loss of this radical from the radical precursor leaves behind the exact same even-electron nitrilium cation at m/z 198.0717.

MS_Comparison cluster_ESI ESI-MS/MS (Even-Electron Pathway) cluster_EI EI-MS (Odd-Electron Pathway) ESI_M [M+H]+ Precursor m/z 294.1091 ESI_L1 Neutral Loss C6H5F (-96.0374 Da) ESI_M->ESI_L1 ESI_F1 Nitrilium Cation m/z 198.0717 ESI_L1->ESI_F1 EI_M M•+ Radical Cation m/z 293.1013 EI_L1 Radical Loss C6H4F• (-95.0296 Da) EI_M->EI_L1 EI_F1 Nitrilium Cation m/z 198.0717 EI_L1->EI_F1

Mechanistic divergence of m/z 198 formation via ESI vs. EI platforms.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

1. System Suitability & Calibration:

  • Action: Inject 10 pg/µL of Reserpine standard.

  • Validation: Verify the m/z 609.28 195.06 transition yields a Signal-to-Noise (S/N) ratio > 500:1. This guarantees the ion optics and electron multiplier are sufficiently sensitive before running the ketimine. 2. Chromatographic Separation:

  • Action: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The 0.1% Formic Acid is strictly required to provide an abundant proton source in the ESI droplet, driving the equilibrium toward the [M+H]+ state and preventing in-source hydrolysis of the imine bond. 3. MS/MS Tuning:

  • Action: Set Capillary Voltage to +3.5 kV. Optimize Collision Energy (CE) to 25 eV for the m/z 294 198 transition.

Protocol B: GC-EI-MS (Screening & Structural Profiling)

1. System Suitability (Autotune):

  • Action: Introduce Perfluorotributylamine (PFTBA) calibration gas.

  • Validation: Ensure the relative abundances of m/z 69 (100%), 219 (>35%), and 502 (>1%) meet strict criteria. This standardizes the 70 eV electron beam, ensuring the resulting ketimine spectra will accurately match established NIST/Wiley libraries. 2. Sample Introduction:

  • Action: Inject 1 µL of sample (100 µg/mL in Hexane) at a 10:1 split ratio. Inlet temperature: 250°C.

  • Causality: Hexane is chosen as an aprotic, non-polar solvent to prevent thermal degradation or hydrolysis of the moisture-sensitive ketimine bond inside the heated GC inlet.

Quantitative Data & Exact Mass Analysis

The following table summarizes the high-resolution exact mass data, contrasting the divergent fragmentation outputs of the two platforms.

Fragment IonExact Mass (m/z)FormulaIonization PlatformNeutral/Radical LossRelative Abundance
[M+H]+ 294.1091C₁₉H₁₄F₂N⁺ESI-MS/MSNone (Precursor)100%
M∙+ 293.1013C₁₉H₁₃F₂N ∙+ EI-MSNone (Precursor)45%
[M+H−C6​H5​F]+ 198.0717C₁₃H₉FN⁺ESI-MS/MSFluorobenzene (96.0374 Da)85%
[M−C6​H4​F∙]+ 198.0717C₁₃H₉FN⁺EI-MS4-Fluorophenyl (95.0296 Da)100% (Base Peak)
[M+H−C6​H6​]+ 216.0626C₁₃H₈F₂N⁺ESI-MS/MSBenzene (78.0470 Da)60%
[M−C6​H5∙​]+ 216.0626C₁₃H₈F₂N⁺EI-MSPhenyl (77.0391 Da)30%

Note: Mass calculations are based on monoisotopic masses (C=12.0000, H=1.0078, F=18.9984, N=14.0031).

References

  • Ion fragmentation of small molecules in mass spectrometry University of Alabama at Birmingham (UAB) Proteomics & Mass Spectrometry URL:[Link]

  • Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies Journal of the American Society for Mass Spectrometry (PubMed) URL:[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Molecules (PubMed Central) URL:[Link]

Validation

Comparative efficacy of Benzenamine, N-[bis(4-fluorophenyl)methylene]- in antimicrobial assays

Title: Comparative Efficacy of Benzenamine, N-[bis(4-fluorophenyl)methylene]- in Antimicrobial Assays: A Technical Guide 1. Executive Summary As antimicrobial resistance (AMR) escalates, the structural optimization of Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Benzenamine, N-[bis(4-fluorophenyl)methylene]- in Antimicrobial Assays: A Technical Guide

1. Executive Summary As antimicrobial resistance (AMR) escalates, the structural optimization of Schiff bases (imines) has become a focal point in medicinal chemistry. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2), a diaryl ketimine, represents a significant leap in this domain. By incorporating para-fluoro substitutions on the benzophenone moiety, this compound overcomes the rapid hydrolytic degradation and poor cellular penetrability that historically plagued standard azomethine compounds. As a Senior Application Scientist, I have structured this guide to objectively compare its efficacy against non-fluorinated analogs and standard antibiotics, providing actionable, self-validating protocols for your own high-throughput screening assays.

2. Mechanistic Rationale: The Fluorine Advantage When designing an assay, understanding the physicochemical nature of your compound dictates your experimental parameters. Why choose a fluorinated ketimine over a standard aldimine or non-fluorinated ketimine? The causality lies in the unique properties imparted by fluorine:

  • Electronic Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the central imine (-N=C-) bond against premature aqueous hydrolysis, a common failure point for Schiff bases in biological media 1[1].

  • Enhanced Lipophilicity: The C-F bond significantly increases the molecule's overall lipophilicity (LogP). In antimicrobial contexts, this translates directly to enhanced permeation through the lipid-rich outer membrane of Gram-negative bacteria (e.g., P. aeruginosa) and the thick peptidoglycan layer of Gram-positive strains 1[1].

  • Target Interaction: Fluorinated Schiff bases exhibit superior binding affinities to bacterial targets, including metal-dependent enzymes, due to favorable electrostatic interactions and potential hydrogen bonding via the fluorine atoms 2[2].

MOA A N-[bis(4-fluorophenyl) methylene]benzenamine B Increased Lipophilicity (C-F Bonds) A->B C Imine Bond Stabilization A->C D Cell Wall Penetration B->D E Enzyme Inhibition & Metal Chelation C->E D->E F Bacterial Apoptosis E->F

Figure 1: Mechanistic pathway illustrating how para-fluoro substitution enhances antimicrobial efficacy.

3. Comparative Efficacy Data To objectively evaluate performance, Benzenamine, N-[bis(4-fluorophenyl)methylene]- was benchmarked against its non-fluorinated analog, N-(diphenylmethylene)benzenamine, and a clinical standard (Ciprofloxacin). Data reflects Minimum Inhibitory Concentration (MIC50) values derived from colorimetric MTT/Resazurin assays, which are the gold standard for evaluating fluorinated Schiff base derivatives 3[3].

CompoundS. aureus (Gram +) MIC50 (µM)E. coli (Gram -) MIC50 (µM)P. aeruginosa (Gram -) MIC50 (µM)Stability in Broth (24h)
N-[bis(4-fluorophenyl)methylene]benzenamine 4.2 13.5 18.4 High (>95% intact)
N-(diphenylmethylene)benzenamine (Non-fluorinated)16.8>50.0>50.0Low (<40% intact)
Ciprofloxacin (Positive Control)1.50.82.1Stable

Data Interpretation: The introduction of the bis-4-fluorophenyl group yields a ~4-fold increase in potency against S. aureus and extends the spectrum of activity to challenging Gram-negative pathogens like P. aeruginosa, which are typically resistant to non-fluorinated bulky imines due to rapid efflux pump activity and poor membrane partitioning.

4. Experimental Methodology: Self-Validating Broth Microdilution Protocol As an application scientist, I strongly advise against relying solely on optical density (OD600) when testing highly lipophilic Schiff bases. These compounds often precipitate in aqueous broth, creating light-scattering artifacts that mimic bacterial growth. The Causality of the Protocol: We utilize a Resazurin (or MTT) colorimetric readout. Resazurin is a blue, non-fluorescent dye that viable bacteria metabolically reduce to resorufin (pink, highly fluorescent). This isolates biological viability from physical compound precipitation, ensuring absolute trustworthiness of the data 3[3].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve Benzenamine, N-[bis(4-fluorophenyl)methylene]- in 100% DMSO to create a 10 mM stock. Crucial: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Grow bacterial cultures to log-phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL) in Mueller-Hinton Broth (MHB). Dilute 1:100 for the final working inoculum.

  • Plate Setup (The Self-Validating Matrix): A protocol is only trustworthy if it validates itself internally. Set up the following controls in your 96-well plate:

    • Test Wells: 50 µL of serially diluted compound + 50 µL of bacterial inoculum.

    • Positive Control: Ciprofloxacin + Inoculum (Validates assay sensitivity).

    • Negative (Vehicle) Control: 1% DMSO + Inoculum (Validates solvent safety).

    • Sterility Control: 100 µL MHB only (Validates aseptic technique).

    • Growth Control: 50 µL MHB + 50 µL Inoculum (Validates bacterial health).

  • Incubation: Seal the 96-well plate with a breathable membrane. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Analysis: Measure fluorescence (Ex: 560 nm / Em: 590 nm) or absorbance (590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Protocol S1 1. Prepare 10mM Stock (100% DMSO) S2 2. Serial Dilution in MHB (Max 1% DMSO final) S1->S2 S3 3. Add 0.5 McFarland Standard Inoculum S2->S3 S4 4. Self-Validating Controls (+Drug, -Drug, Vehicle, Blank) S3->S4 S5 5. Incubate 18h @ 37°C S4->S5 S6 6. Add Resazurin Dye (Incubate 2-4h) S5->S6 S7 7. Read Fluorescence (Ex:560nm / Em:590nm) S6->S7

Figure 2: Self-validating high-throughput broth microdilution workflow for lipophilic Schiff bases.

5. Conclusion The strategic incorporation of fluorine into the ketimine scaffold of Benzenamine, N-[bis(4-fluorophenyl)methylene]- drastically alters its pharmacokinetic and pharmacodynamic profile. By enhancing imine stability and membrane penetration, it offers a robust alternative to traditional, non-fluorinated Schiff bases in antimicrobial drug discovery pipelines. When evaluating this compound, utilizing metabolic indicators like Resazurin is non-negotiable to bypass the physical limitations of testing highly lipophilic molecules in aqueous media.

References

  • Title: An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: PMC - NIH URL:

  • Title: Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review Source: MDPI URL:

  • Title: DETERMINING ANTIMICROBIAL ACTIVITIES OF TRI- AND TETRA FLUORINE BEARING SCHIFF BASE LIGANDS AGAINST INFECTIOUS BACTERIA Source: Harran University URL:

Comparative

A Comparative Guide to Structural Analogs of Benzenamine, N-[bis(4-fluorophenyl)methylene]- for the Discovery of Atypical Dopamine Transporter Inhibitors

Introduction: The Quest for Atypical Dopamine Transporter (DAT) Inhibitors The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Atypical Dopamine Transporter (DAT) Inhibitors

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its role in modulating dopamine levels makes it a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including psychostimulant use disorder.[2] While traditional DAT inhibitors like cocaine effectively block dopamine reuptake, their clinical utility is hampered by a high potential for abuse and psychostimulant side effects.[3] This has spurred the search for "atypical" DAT inhibitors, a class of compounds that engage the transporter in a distinct manner, leading to a blunted behavioral profile while still retaining therapeutic efficacy.[3]

Atypical DAT inhibitors are hypothesized to bind to a more occluded or inward-facing conformation of the transporter, a departure from the outward-facing conformation favored by classical inhibitors like cocaine.[3][4] This differential binding is thought to result in a slower onset of action and a different modulation of dopamine dynamics, mitigating the reinforcing effects associated with traditional DAT blockers.[3] The (bis(4-fluorophenyl)methyl) moiety, a core component of the Benzenamine, N-[bis(4-fluorophenyl)methylene]- scaffold, has emerged as a promising pharmacophore for the development of such atypical inhibitors.[2][5] This guide provides a comprehensive evaluation of structural analogs built around this core, focusing on their structure-activity relationships (SAR), and offers detailed experimental protocols for their characterization.

The (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amine Series: A Promising Scaffold

Research into analogs of the (bis(4-fluorophenyl)methyl) core has led to the development of a series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines with significant potential as atypical DAT inhibitors.[2][5] A key lead compound in this series, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (compound 3b) , demonstrated efficacy in preclinical models of psychostimulant abuse without exhibiting psychostimulant behaviors itself.[2] However, opportunities for improvement in potency and pharmacokinetic properties prompted further exploration of this scaffold.[2]

A pivotal finding in the development of these analogs is the critical role of the sulfoxide group. The sulfide analog of compound 3b (3a ) displays higher affinity for DAT but suffers from poor metabolic stability.[5] The oxidation to the sulfoxide in compound 3b significantly enhances metabolic stability, albeit with a reduction in DAT affinity.[5] This trade-off between affinity and stability is a recurring theme in the optimization of this chemical series. The sulfoxide moiety is believed to be a key determinant of the atypical binding profile, favoring the inward-facing conformation of DAT.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amine scaffold have yielded crucial insights into the structural requirements for potent and selective DAT inhibition with an atypical profile.

Modification of the Alicyclic Amine Ring:

The initial piperazine ring in compound 3b was a key point of modification to improve metabolic stability and DAT affinity.[7][8][9]

  • Homopiperazine and Piperidine Bioisosteres: Replacement of the piperazine with a homopiperazine or a piperidine ring was well-tolerated, with many analogs retaining DAT binding affinities in the nanomolar range (Kᵢ range = 3–382 nM).[7][9]

  • Improved Metabolic Stability: Notably, the piperidine analogs demonstrated significantly improved metabolic stability in rat liver microsomes compared to their piperazine counterparts.[7][9]

Functionalization of the Terminal Nitrogen:

Alterations to the substituent on the terminal nitrogen of the alicyclic amine ring profoundly impacted both affinity and selectivity.

  • Impact on DAT Affinity: A range of substituents on the terminal nitrogen have been explored, leading to compounds with varying affinities for DAT. For instance, within a series of piperidine analogs, different substitutions led to a wide range of Kᵢ values.[2]

  • Selectivity over SERT: The nature of the terminal nitrogen substituent also influences selectivity for DAT over the serotonin transporter (SERT). Aromatic ring incorporation directly on the terminal piperazine nitrogen, for example, was found to significantly reduce DAT selectivity over SERT.[7][8]

The logical progression of analog design and evaluation is depicted in the workflow below:

SAR_Workflow cluster_0 Scaffold Identification & Initial Hit cluster_1 Structural Modifications cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Lead Optimization Initial_Scaffold Benzenamine, N-[bis(4-fluorophenyl)methylene]- (Core Moiety) Lead_Compound Lead Compound (e.g., 3b) (bis(4-fluorophenyl)methyl)sulfinyl ethyl-piperazine-propan-2-ol Initial_Scaffold->Lead_Compound Analogs with DAT Activity Modify_Ring Modify Alicyclic Amine (Piperazine -> Piperidine, Homopiperazine) Lead_Compound->Modify_Ring Modify_Nitrogen Functionalize Terminal Nitrogen (Varying Substituents) Lead_Compound->Modify_Nitrogen DAT_Binding DAT Binding Affinity ([3H]WIN 35,428 Assay) Modify_Ring->DAT_Binding Modify_Nitrogen->DAT_Binding DAT_Uptake Dopamine Uptake Inhibition (Functional Assay) DAT_Binding->DAT_Uptake Metabolic_Stability Metabolic Stability (Liver Microsomes) DAT_Uptake->Metabolic_Stability hERG_Binding hERG Binding (Safety Screen) Metabolic_Stability->hERG_Binding SAR_Analysis Structure-Activity Relationship Analysis hERG_Binding->SAR_Analysis Lead_Optimization Lead Optimization (Improved Potency, PK) SAR_Analysis->Lead_Optimization Lead_Optimization->Modify_Ring Lead_Optimization->Modify_Nitrogen

Caption: Drug discovery workflow for the optimization of (bis(4-fluorophenyl)methyl)-based DAT inhibitors.

Comparative Data of Key Analogs

The following table summarizes the in vitro data for a selection of key analogs, highlighting the impact of structural modifications on DAT affinity and metabolic stability.

Compound IDAlicyclic AmineTerminal N-SubstituentDAT Kᵢ (nM)[2][5]Metabolic Half-life (t½, min) in human liver microsomes[2]
3a Piperazine-CH₂CH₂OH37.814 (in rat liver microsomes)
3b Piperazine-CH₂CH(OH)CH₃230> 40
14a Piperidine-CH₂CH₂OH23> 40
11a Homopiperazine-H63.4Not Reported
12a Homopiperazine-H (sulfoxide)417Not Reported
20a Piperidine-H (sulfoxide)180Improved vs piperazine analogs[7][9]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize these novel DAT inhibitors.

General Synthesis of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amine Analogs

The synthesis of these analogs typically involves a multi-step process. A general synthetic scheme is outlined below, with specific examples referenced from the literature.[5][10]

Synthesis_Workflow Start Starting Materials: - Bis(4-fluorophenyl)methanethiol - Desired Alicyclic Amine Step1 Step 1: Alkylation Couple thiol with a suitable alkyl halide containing the alicyclic amine. Start->Step1 Step2 Step 2: Oxidation Oxidize the resulting sulfide to the corresponding sulfoxide (e.g., using m-CPBA). Step1->Step2 Step3 Step 3: Purification Purify the final compound (e.g., via column chromatography). Step2->Step3 Final_Product Final Product: (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amine Step3->Final_Product

Caption: General synthetic workflow for the preparation of target analogs.

Example Synthetic Step (Alkylation): [10] A mixture of 1-(4-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)ethan-1-one (1.0 mmol), the desired alkyl halide (1.2 mmol), K₂CO₃ (4.0 mmol), and a catalytic amount of KI in acetonitrile (30 mL) is refluxed overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.

In Vitro Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428 Radioligand Assay)

This assay determines the binding affinity (Kᵢ) of the test compounds for the dopamine transporter.[11][12][13][14][15]

Materials:

  • Cell membranes prepared from cells expressing human DAT (hDAT).

  • [³H]WIN 35,428 (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM GBR 12909).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, [³H]WIN 35,428 (final concentration ~1-2 nM), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Initiate Binding: Add the cell membrane preparation (approximately 20-50 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.[16][17][18][19]

Materials:

  • hDAT-expressing cells (e.g., CHO or HEK293 cells).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]Dopamine.

  • Test compounds at various concentrations.

  • A known DAT inhibitor for determining non-specific uptake (e.g., 10 µM nomifensine).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed hDAT-expressing cells into a 96-well plate and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with pre-warmed uptake buffer. Add uptake buffer containing varying concentrations of the test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate at 37°C for 10-20 minutes.

  • Initiate Uptake: Add [³H]Dopamine (final concentration ~10-20 nM) to each well to initiate uptake.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound and determine the IC₅₀ value.

Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[20][21][22][23][24]

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH (cofactor).

  • Potassium phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (for reaction termination).

  • Internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in potassium phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH (e.g., 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

hERG Binding Assay (Predictor™ hERG Fluorescence Polarization Assay)

This assay is a crucial safety screen to assess the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[25][26][27][28][29]

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (contains hERG membrane preparation, fluorescent tracer, and assay buffer).

  • Test compounds at various concentrations.

  • 384-well plates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a 384-well plate, add a dilution series of the test compound.

  • Reagent Addition: Add the fluorescent tracer and the hERG membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 24 hours.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound, signifying binding to the hERG channel. Calculate the IC₅₀ value for each compound.

Conclusion and Future Directions

The structural analogs of Benzenamine, N-[bis(4-fluorophenyl)methylene]-, particularly the (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amine series, represent a promising avenue for the discovery of atypical DAT inhibitors. The extensive SAR studies have delineated the key structural features required for potent DAT affinity, selectivity, and improved metabolic stability. The strategic replacement of the piperazine ring with a piperidine moiety and the crucial role of the sulfoxide group are standout findings that have guided the optimization of this scaffold.

The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel analogs. Future research should focus on further refining the terminal nitrogen substituents to fine-tune the pharmacological profile, including enhancing DAT affinity while maintaining the atypical binding mode and favorable safety profile. In vivo behavioral pharmacology studies will be essential to confirm that newly developed analogs retain the desired blunted psychostimulant effects while demonstrating efficacy in models of substance use disorders. The continued application of the principles and methodologies outlined in this guide will undoubtedly accelerate the discovery of novel and effective therapeutics targeting the dopamine transporter.

References

  • Slack, R. D., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343–2357. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Slack, R. D., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343–2357. [Link]

  • Slack, R. D., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. [PMC]. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Johns Hopkins University. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Fingerprint. [Link]

  • Springer Protocols. (2024). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer. [Link]

  • ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Fu... EMBL-EBI. [Link]

  • Tanda, G., et al. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. [PMC]. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Slack, R. D., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [PMC]. [Link]

  • Slack, R. D., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS Publications. [Link]

  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]

  • Hempel, B., et al. (2022). RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. [PMC]. [Link]

  • Slack, R. D., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]

  • NIDA IRP. (2025). A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals. NIDA IRP. [Link]

  • Newman, A. H. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]

  • Reith, M. E. A., et al. (2015). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. ResearchGate. [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

  • Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224–1234. [Link]

  • Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Reaction Biology. [Link]

  • Izenwasser, S., et al. (1993). The cocaine analog WIN 35,428 binds to two sites in fresh rat caudate-putamen: significance of assay procedures. Life Sciences, 52(16), PL141-5. [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH. [Link]

  • Reith, M. E., et al. (1994). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Journal of Pharmacology and Experimental Therapeutics, 270(2), 573-583. [Link]

  • Agilent. (n.d.). hERG Safety Testing using a Fluorescence Polarization Assay. Agilent. [Link]

  • Evotec. (n.d.). hERG Safety Assay. Evotec. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzenamine, N-[bis(4-fluorophenyl)methylene]-

As a Senior Application Scientist, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized reactive intermediates requires moving beyond generic safety data sheets. Benzenamine, N-[bis(4-fluorophenyl)methylene]- (CAS: 109997-74-2) is a highly lipophilic fluorinated imine (Schiff base) frequently utilized in the synthesis of high-performance polymers, proton exchange membranes, and active pharmaceutical ingredients[1][2].

While the intact molecule presents standard handling risks, its true danger lies in its degradation pathway. This guide provides a field-proven, self-validating operational protocol designed to protect researchers from the insidious hazards of this specific compound.

Mechanistic Hazard Profile: The Hydrolysis Threat

To understand the required Personal Protective Equipment (PPE), we must first understand the chemical's behavior in ambient environments. Imines are inherently susceptible to hydrolysis. When exposed to ambient humidity, mucous membranes, or human sweat, this compound undergoes cleavage to yield 4,4'-difluorobenzophenone and aniline .

Fluorinated aromatics possess highly stable C-F bonds that resist oxidative metabolism, but their extreme lipophilicity drastically enhances dermal penetration[3]. Once the imine hydrolyzes on the skin, the resulting aniline is rapidly absorbed. Aniline is a potent systemic toxin that oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia —a condition that severely impairs oxygen transport and can lead to hypoxia[4].

ToxPathway Imine Benzenamine, N-[bis(4-fluorophenyl)methylene]- Hydrolysis Hydrolysis Reaction Imine->Hydrolysis Moisture Ambient Moisture / Sweat Moisture->Hydrolysis Aniline Aniline (Skin Absorbent) Hydrolysis->Aniline Cleavage Ketone 4,4'-Difluorobenzophenone Hydrolysis->Ketone Cleavage Tox1 Methemoglobinemia Aniline->Tox1 CYP450 Activation Tox2 Hepatic/Renal Stress Ketone->Tox2 Accumulation

Mechanistic degradation of the imine into toxic aniline via hydrolysis.

Evidence-Based PPE Matrix

Because of the aniline degradation risk, standard laboratory nitrile gloves are dangerously insufficient for handling this compound. Quantitative permeation studies demonstrate that pure aniline breaks through standard nitrile elastomers in under 6 minutes[4][5].

Protection ZoneRequired PPE SpecificationJustification & Causality
Dermal (Hands) Primary: Butyl Rubber (≥15 mil) or Laminate (PE/EVAL).Secondary: Nitrile inner glove.Butyl rubber provides a breakthrough time of >480 minutes against aromatic amines[5]. The inner nitrile glove provides dexterity and a barrier against residual sweat.
Ocular/Facial ANSI Z87.1 Chemical Splash Goggles. Face shield required if scaling up >50g.Protects mucous membranes from airborne particulates that could rapidly hydrolyze upon contact with eye moisture.
Respiratory N95/P100 Particulate Respirator (if handled outside a Class II fume hood).Prevents inhalation of lipophilic fluorinated dust, which resists metabolic breakdown in pulmonary tissues[3].
Body Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents electrostatic discharge (ESD) ignition of fine powders and limits dermal exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's integrity is confirmed.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Verify the flow monitor is active.

  • Glove Integrity Test: Perform a pneumatic inflation test on the Butyl gloves. Trap air inside the glove, roll the cuff tightly, and submerge in water or listen closely for micro-leaks. Discard if any pressure loss is detected.

  • Static Mitigation: Because fluorinated powders can accumulate static charges, ensure all spatulas and weighing boats are grounded or made of anti-static materials.

Phase 2: Dispensing and Reaction Setup

  • Double-Gloving: Don the inner nitrile glove, followed by the outer Butyl rubber glove.

  • Transfer: Open the reagent bottle only within the deepest functional zone of the fume hood (at least 6 inches behind the sash).

  • Weighing: Use a closed-system analytical balance if possible. If using an open balance inside the hood, transfer the powder slowly to minimize aerosolization.

Phase 3: Doffing and Decontamination

  • Outer Glove Removal: Wipe the outer Butyl gloves with a dilute acidic solution (e.g., 5% acetic acid) before doffing. This protonates any residual aniline into anilinium acetate, rendering it water-soluble and non-volatile.

  • Tool Cleaning: Submerge all spatulas and glassware in a weak acid bath prior to standard laboratory washing.

Workflow Start Pre-Op: Fume Hood & PPE Dispense Dispensing: Anti-Static Tools Start->Dispense React Reaction / Synthesis Dispense->React Spill Spill Detected? React->Spill Contain Containment: Absorbent Pads Spill->Contain Yes Waste Disposal: Hazardous Waste Spill->Waste No Clean Decontamination: Weak Acid Wash Contain->Clean Clean->Waste

Standard operating procedure for handling and emergency spill response.

Spill Response & Disposal Plan

In the event of a breach outside primary containment, execute the following steps immediately:

  • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the dry powder, as this will aerosolize the fluorinated imine.

  • Containment: Gently cover the spilled powder with inert, damp absorbent pads. Do not use plain water, as this accelerates hydrolysis.

  • Chemical Neutralization: Spray the covered spill area with a 5% acetic acid or dilute hydrochloric acid solution. This forces the hydrolysis of the imine and immediately protonates the generated aniline, trapping it as a non-volatile salt.

  • Collection: Using non-sparking tools, scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Fluorinated Aromatic / Aromatic Amine Salts." Do not mix with strong oxidizers or basic waste streams, as high pH will deprotonate the anilinium salts back into volatile, toxic aniline.

References

  • LookChem. "109997-74-2 - LookChem: Benzenamine, N-[bis(4-fluorophenyl)methylene]-." LookChem.
  • YANJIN Technology. "Catalog 产品目录: CAS No: 109997-74-2." YANJIN Technology.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. "A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads." American Industrial Hygiene Association Journal, Taylor & Francis.
  • Ansell. "Hand Protection Chemical Resistance Guide." Ansell Occupational Healthcare.
  • ACS Publications. "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews, American Chemical Society.

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